Product packaging for 3-Chloro-4-fluorophenol(Cat. No.:CAS No. 2613-23-2)

3-Chloro-4-fluorophenol

货号: B1581553
CAS 编号: 2613-23-2
分子量: 146.54 g/mol
InChI 键: ZQXLIXHVJVAPLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Chloro-4-fluorophenol is a useful research compound. Its molecular formula is C6H4ClFO and its molecular weight is 146.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFO B1581553 3-Chloro-4-fluorophenol CAS No. 2613-23-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXLIXHVJVAPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180762
Record name 3-Chloro-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-23-2
Record name 3-Chloro-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2613-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-fluorophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-fluorophenol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenol ring, imparts specific reactivity and properties that are highly valued in various fields of chemical research and development. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications, safety protocols, and analytical characterization techniques.

Core Compound Identifiers

Precise identification is paramount in chemical synthesis and regulatory compliance. This compound is cataloged under several internationally recognized systems.

IdentifierValueSource(s)
CAS Number 2613-23-2[2][3]
IUPAC Name This compound[2][4][5]
Molecular Formula C₆H₄ClFO[2][3][4]
Linear Formula ClC₆H₃(F)OH
InChI InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H[3][4]
InChIKey ZQXLIXHVJVAPLW-UHFFFAOYSA-N[2][3][4]
SMILES C1=CC(=C(C=C1O)Cl)F[2][4]
EC Number 220-042-5

Physicochemical and Pharmacokinetic Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its potential physiological impact. These characteristics are essential for designing synthetic routes and for preliminary assessment in drug discovery pipelines.

PropertyValueSource(s)
Molecular Weight 146.55 g/mol [2]
Appearance Cream-colored to brown crystalline solid[6]
Melting Point 38-40 °C[6]
Boiling Point 104 °C at 11 mmHg[4][6]
Flash Point 109 °C (closed cup)[1][7]
Density ~1.4 g/cm³[1]
pKa 9.01 ± 0.18 (Predicted)[6]
LogP (Octanol-Water Partition Coefficient) 2.38[4]
Topological Polar Surface Area (TPSA) 20.23 Ų[4]
Water Solubility 0.145-0.295 mg/mL[4]

Pharmacokinetic insights suggest that the compound has high gastrointestinal absorption potential and the ability to permeate the blood-brain barrier.[4] It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a favorable characteristic in early-stage drug development.[4]

Synthesis and Chemical Reactivity

Synthetic Pathway

While various synthetic routes can be conceptualized, a common approach for producing substituted phenols involves the reduction of a corresponding nitroaromatic compound. For this compound, a plausible synthesis starts from 3-chloro-4-fluoronitrobenzene. This precursor can be reduced to the corresponding aniline, which can then be converted to the phenol.

A described method for a similar compound, 3-chloro-4-fluoroaniline, involves the catalytic reduction of 3-chloro-4-fluoronitrobenzene using a platinum catalyst under a hydrogen atmosphere.[4] This aniline can then be subjected to diazotization followed by hydrolysis to yield the target phenol.

Experimental Protocol: Synthesis via Diazotization (Conceptual)

  • Reduction of Nitro-Precursor: 3-Chloro-4-fluoronitrobenzene is catalytically hydrogenated using a catalyst like Pt/C or Pd/C in a suitable solvent (e.g., ethanol) under hydrogen pressure (0.1-5 MPa) at a temperature of 50-100°C for 1-10 hours to yield 3-chloro-4-fluoroaniline.[4]

  • Diazotization: The resulting 3-chloro-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Hydrolysis: The diazonium salt solution is then slowly added to hot aqueous acid (e.g., dilute H₂SO₄), causing the evolution of nitrogen gas and the formation of this compound.

  • Purification: The product can be extracted from the reaction mixture using an organic solvent, followed by purification techniques such as distillation or recrystallization.

Synthesis_Workflow start 3-Chloro-4-fluoronitrobenzene aniline 3-Chloro-4-fluoroaniline start->aniline Reduction (H₂, Pt/C) diazonium Diazonium Salt Intermediate aniline->diazonium Diazotization (NaNO₂, H₂SO₄, 0-5°C) product This compound diazonium->product Hydrolysis (H₂O, Heat)

Caption: Conceptual synthesis workflow for this compound.

Chemical Reactivity

This compound exhibits reactivity typical of phenols and halogenated aromatic compounds.[4] The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The existing substituents (Cl and F) will also influence the regioselectivity of further reactions. The phenolic hydroxyl group itself can undergo reactions such as etherification and esterification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

  • Pharmaceutical Research: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4] This compound serves as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications.[4]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of chloro- and fluoro- substituents can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

  • Organic Synthesis: The presence of multiple reactive sites—the hydroxyl group and the aromatic ring activated for substitution—makes it a valuable building block for creating more complex chemical structures for various applications, including material science.[4]

Safety, Handling, and Hazard Information

Handling this compound requires adherence to standard laboratory safety protocols for hazardous chemicals.

GHS Hazard Information: Aggregated GHS information indicates the following hazards[4][6]:

  • Pictogram: Irritant

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[7][8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

    • Ingestion: Rinse mouth with water and consult a physician.[8]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[7]

Analytical Characterization

To ensure the purity and confirm the identity of this compound, a suite of analytical techniques is employed. While specific impurity profiles would depend on the synthetic route, standard methods for characterization are well-established for related compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. Spectral data for this compound is available in chemical databases.[11]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Electron ionization mass spectra are available in the NIST Chemistry WebBook.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the broad O-H stretch of the phenol and C-Cl and C-F bond vibrations.[5]

  • Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and quantifying any impurities.[10]

Conclusion

This compound is a specialized chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its distinct physicochemical properties, stemming from its unique halogen substitution pattern, make it a valuable precursor for complex target molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

3-Chloro-4-fluorophenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-fluorophenol: Structure, Properties, and Applications

Introduction

This compound is a halogenated aromatic organic compound that serves as a pivotal intermediate in the landscape of fine chemical synthesis. Its unique molecular architecture, featuring a phenol ring substituted with both chlorine and fluorine atoms, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development. For researchers and drug development professionals, a thorough understanding of this building block is essential for leveraging its potential in creating novel and effective chemical entities.

Molecular Identity and Physicochemical Properties

The foundational characteristics of this compound are defined by its molecular structure and resulting physical properties. The strategic placement of the chloro, fluoro, and hydroxyl groups on the benzene ring dictates its chemical behavior and utility as a synthetic precursor.

Core Molecular Data

A summary of the key identifiers and molecular properties for this compound is presented below. This data is fundamental for stoichiometric calculations, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name This compound[1][2][3]
CAS Number 2613-23-2[1][2][4]
Molecular Formula C₆H₄ClFO[1][2][3][4]
Molecular Weight 146.55 g/mol [2][5]
Canonical SMILES C1=CC(=C(C=C1O)Cl)F[1][3]
InChIKey ZQXLIXHVJVAPLW-UHFFFAOYSA-N[1][2][4]
EC Number 220-042-5[3]
Molecular Structure Visualization

The two-dimensional structure of this compound illustrates the ortho-relationship between the chlorine and fluorine atoms and the meta-relationship between the chlorine and hydroxyl groups.

G A This compound (Building Block) B Multi-Step Organic Synthesis (e.g., Etherification, Coupling Reactions) A->B Reactant C Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) B->C Product D Advanced Agrochemicals (e.g., Herbicides) B->D Product

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-4-fluorophenol in Modern Chemistry

This compound is a key building block in the synthesis of a multitude of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenolic ring, offers a versatile scaffold for medicinal chemists and process development scientists. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Core Synthetic Pathways to this compound

The synthesis of this compound can be approached from several key starting materials. The two most industrially relevant and scientifically sound pathways commence from either 3-chloro-4-fluoroaniline via a Sandmeyer-type reaction or from 3-chloro-4-fluoronitrobenzene through nucleophilic aromatic substitution.

Pathway 1: Diazotization-Hydrolysis of 3-Chloro-4-fluoroaniline

This classical and reliable method leverages the conversion of an aromatic amine to a diazonium salt, which is then displaced by a hydroxyl group. This pathway is often favored for its well-established reaction mechanism and predictable outcomes.

Reaction Scheme:

Causality Behind Experimental Choices (Mechanism):

The synthesis begins with the diazotization of 3-chloro-4-fluoroaniline. In a cold, acidic solution (typically with sulfuric or hydrochloric acid), sodium nitrite is added to generate nitrous acid in situ. The amine group of 3-chloro-4-fluoroaniline then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the highly reactive 3-chloro-4-fluorobenzenediazonium salt is formed. It is crucial to maintain a low temperature (0-5°C) throughout this process to prevent the premature decomposition of the diazonium salt.

The subsequent step is the hydrolysis of the diazonium salt, a Sandmeyer-type reaction.[2] The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure is facilitated by heating the aqueous solution. This generates a highly unstable aryl cation, which is immediately trapped by water to yield the desired this compound.

Experimental Protocol: Diazotization and Hydrolysis of 3-Chloro-4-fluoroaniline

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 14.5 g (0.1 mol) of 3-chloro-4-fluoroaniline in 100 mL of 20% sulfuric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water via the dropping funnel, ensuring the temperature does not exceed 5°C.

    • Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full conversion to the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • Gently heat the diazonium salt solution to 50-60°C. The evolution of nitrogen gas will be observed.

    • Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

    • Allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 30 mL) to remove any acidic byproducts and to convert the phenol to its sodium salt.

    • Acidify the aqueous sodium hydroxide extracts with concentrated hydrochloric acid until the solution is acidic to litmus paper, precipitating the this compound.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.

Pathway 2: From 3-Chloro-4-fluoronitrobenzene

This pathway involves either the direct nucleophilic aromatic substitution of the nitro group or, more commonly, a two-step process involving the reduction of the nitro group to an amine followed by the diazotization-hydrolysis sequence described in Pathway 1. A direct conversion is theoretically possible but often requires harsh conditions and may lead to side products. Therefore, the reduction-diazotization route is generally preferred.

Sub-pathway 2a: Reduction to 3-Chloro-4-fluoroaniline followed by Diazotization-Hydrolysis

This sub-pathway is a widely used industrial method for the synthesis of 3-chloro-4-fluoroaniline, which is a key intermediate for many pharmaceuticals.[3][4]

Reaction Scheme:

Causality Behind Experimental Choices (Mechanism of Reduction):

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation and metal-acid reduction being the most common.

  • Catalytic Hydrogenation: This is a clean and efficient method.[3][4] 3-Chloro-4-fluoronitrobenzene is treated with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[5][6] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. This method often provides high yields and purity with minimal byproducts.[7]

  • Iron Reduction (Béchamp Reduction): This is a classic and cost-effective method where iron powder in the presence of an acid (like hydrochloric acid) is used as the reducing agent.[3][7] The iron is oxidized while the nitro group is reduced. While economical, this method generates significant amounts of iron sludge, posing environmental concerns.[7]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

  • Reaction Setup:

    • In a high-pressure reactor (autoclave), place 17.5 g (0.1 mol) of 3-chloro-4-fluoronitrobenzene and 0.175 g (1% w/w) of 5% Pt/C catalyst.

    • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to 0.5-1.0 MPa.

    • Heat the mixture to 60-80°C with efficient stirring.

    • Maintain the reaction for 2-4 hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution of 3-chloro-4-fluoroaniline can be used directly in the next step (diazotization-hydrolysis as in Pathway 1) or the solvent can be removed under reduced pressure to isolate the product.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1 (from Amine)Pathway 2a (from Nitro Compound)
Starting Material 3-Chloro-4-fluoroaniline3-Chloro-4-fluoronitrobenzene
Number of Steps 2 (Diazotization, Hydrolysis)3 (Reduction, Diazotization, Hydrolysis)
Overall Yield Good to ExcellentGood to Excellent
Purity of Final Product HighHigh
Key Reagents & Conditions NaNO₂, H₂SO₄, 0-5°C; then heatH₂, Pt/C or Pd/C, heat, pressure; then as in Pathway 1
Advantages Well-established, reliable, high purity.Utilizes a more readily available starting material in some contexts.
Disadvantages Requires handling of potentially unstable diazonium salts.Longer overall synthesis.

Visualization of Synthetic Workflows

Workflow for Pathway 1: From 3-Chloro-4-fluoroaniline

G cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A 3-Chloro-4-fluoroaniline in H2SO4 B Cool to 0-5°C A->B C Add NaNO2 solution B->C D Heat diazonium salt solution C->D Diazonium Salt Formation E Nitrogen evolution D->E F Cool to RT E->F G Extract with Diethyl Ether F->G Crude Product H Base Wash (NaOH) G->H I Acidify & Precipitate H->I J Filter & Dry I->J K Recrystallize/ Distill J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound from 3-chloro-4-fluoroaniline.

Workflow for Pathway 2a: From 3-Chloro-4-fluoronitrobenzene

G cluster_reduction Catalytic Hydrogenation A 3-Chloro-4-fluoronitrobenzene + Pt/C Catalyst B Pressurize with H2 A->B C Heat & Stir B->C D Filter Catalyst C->D E Proceed to Diazotization (Pathway 1) D->E 3-Chloro-4-fluoroaniline Solution

References

A Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-4-fluorophenol (CAS No. 2613-23-2), a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1][2] For professionals in research and drug development, unequivocal structural confirmation and purity assessment are paramount. This document offers a detailed interpretation of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, grounded in fundamental principles and field-proven insights.

Introduction

This compound is a disubstituted phenol with the molecular formula C₆H₄ClFO.[3] Its structure presents a unique combination of substituents—hydroxyl, chloro, and fluoro groups—each imparting distinct electronic and steric effects that are reflected in its spectroscopic signatures. Accurate interpretation of these signatures is essential for identity confirmation, quality control, and understanding its reactivity. This guide will deconstruct the expected and observed data from core analytical techniques, explaining the causality behind the spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, offering powerful evidence for its elemental composition and structure. For this compound, Electron Ionization (EI) is a common method for generating ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like halogenated phenols, providing both separation and identification.[4]

  • Sample Preparation : Prepare a 50 ppm stock solution by dissolving 2.5 mg of this compound in 50 mL of methanol.[4]

  • GC System : Agilent 6890 GC System (or equivalent).

  • Column : A low-polarity capillary column, such as a DB-5 (5% phenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable.[5]

  • Carrier Gas : Helium at a constant flow of 1.0-1.5 mL/min.[5]

  • Injector : Splitless injection of a 1 µL aliquot. Set injector temperature to 250-275°C.[5]

  • Oven Program : Initial temperature of 60°C, hold for 3 minutes, then ramp at 10°C/min to 220°C.[3]

  • MS System : Agilent 5973 MSD (or equivalent) with electron ionization (EI) at 70 eV.

  • Mass Range : Scan from m/z 30 to 200.

Data Summary & Interpretation

The mass spectrum of this compound provides a clear fingerprint of the molecule. The molecular weight is 146.55 g/mol .[1]

Table 1: Key Mass Spectrometry Data for this compound [6]

m/z (Daltons)Proposed FragmentKey Observations
148[M+2]⁺Isotope peak for ³⁷Cl, approximately 1/3 the intensity of the M⁺ peak.
146[M]⁺Molecular ion peak, corresponding to the C₆H₄³⁵ClFO formula.
118[M - CO]⁺Loss of carbon monoxide, a common fragmentation for phenols.
111[M - Cl]⁺Loss of the chlorine atom.
83[C₅H₄F]⁺Result of decarbonylation and loss of HCl.
63[C₅H₃]⁺A common fragment in aromatic compounds.

Interpretation:

The most telling feature is the molecular ion peak (M⁺) at m/z 146.[6] Crucially, the presence of a chlorine atom is confirmed by the M+2 peak at m/z 148, which has a relative intensity of approximately one-third that of the M⁺ peak, consistent with the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern is characteristic of a phenol. An initial loss of carbon monoxide (CO) from the phenol ring is a common pathway, leading to the fragment at m/z 118.[6] The loss of a chlorine radical gives rise to the peak at m/z 111. Further fragmentation leads to smaller, stable aromatic and aliphatic ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

G M [C₆H₄ClFO]⁺˙ m/z = 146/148 F1 [C₅H₄ClFO]⁺˙ m/z = 118/120 M->F1 - CO F2 [C₆H₄FO]⁺ m/z = 111 M->F2 - Cl˙

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern.

Experimental Protocol: NMR Sample Preparation
  • Sample Quantity : Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Solvent : Select a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆, and add approximately 0.6 mL to the sample in a vial.

  • Dissolution : Agitate the vial to ensure complete dissolution. The solution must be clear and transparent.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

  • Final Volume : Ensure the final sample height in the NMR tube is at least 4 cm (0.5-0.6 mL).

  • Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Predicted Data & Interpretation

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-27.15 - 7.25dd³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 4.51H
H-66.95 - 7.05ddd³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.5, ³J(H,F) ≈ 8.51H
H-56.85 - 6.95t³J(H,H) ≈ 8.5, ³J(H,F) ≈ 8.51H
-OH5.0 - 6.0br s-1H

Interpretation:

The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing halogen substituents (-Cl, -F).

  • H-5 : This proton is ortho to the electron-donating -OH group and meta to the -Cl group. It is coupled to H-6 (³J, ortho coupling, ~8.5 Hz) and the fluorine atom (³J, ortho coupling, ~8.5 Hz), resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected to be the most upfield proton.

  • H-6 : This proton is meta to the -OH group and ortho to the -Cl group. It is coupled to H-5 (³J, ortho, ~8.5 Hz), H-2 (⁴J, meta, ~2.5 Hz), and the fluorine atom (³J, ortho, ~8.5 Hz). This complex coupling will likely result in a doublet of doublet of doublets.

  • H-2 : This proton is ortho to the -Cl group and meta to the -OH group. It is coupled to H-6 (⁴J, meta, ~2.5 Hz) and the fluorine atom (⁴J, meta, ~4.5 Hz). This will appear as a doublet of doublets and is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative chlorine.

  • -OH Proton : The phenolic proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Visualization: Proton Assignments

Caption: Numbering scheme for this compound.

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms of the aromatic ring. The chemical shifts are heavily influenced by the attached substituents and C-F coupling.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Key Influences
C-1150 - 152d (³J ≈ 3-5 Hz)Attached to -OH (deshielded)
C-2118 - 120sOrtho to -Cl
C-3120 - 122d (²J ≈ 15-20 Hz)Attached to -Cl (deshielded)
C-4153 - 156d (¹J ≈ 240-250 Hz)Attached to -F (highly deshielded, large coupling)
C-5116 - 118d (²J ≈ 20-25 Hz)Ortho to -F and -OH
C-6117 - 119d (³J ≈ 8-10 Hz)Meta to -F and -OH

Interpretation:

The most notable feature is the signal for C-4 , which is directly attached to the highly electronegative fluorine atom. This carbon will be significantly deshielded (shifted downfield) and will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The carbon attached to the hydroxyl group, C-1 , will also be deshielded. The carbon bearing the chlorine, C-3 , is deshielded and will show a smaller two-bond coupling to fluorine (²JCF). The remaining carbons will also exhibit coupling to the fluorine atom over two (²JCF) or three (³JCF) bonds, appearing as doublets in the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Solid Sample Analysis

Since this compound is a solid at room temperature (m.p. 38-40 °C), the KBr pellet or ATR method is appropriate.[1]

  • KBr Pellet Method :

    • Grinding : Finely grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Pressing : Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent pellet.

    • Analysis : Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of a blank KBr pellet should be collected first.[7]

  • Attenuated Total Reflectance (ATR) Method :

    • Background : Ensure the ATR crystal (e.g., diamond) is clean and collect a background spectrum.

    • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

    • Contact : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Analysis : Collect the spectrum directly.[7]

Data Summary & Interpretation

The IR spectrum will display characteristic absorption bands for the hydroxyl, aromatic, and carbon-halogen bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3500 - 3200O-H stretchStrong, BroadCharacteristic of a hydrogen-bonded phenol.
3100 - 3000Aromatic C-H stretchMediumTypical for C-H bonds on a benzene ring.
1600 - 1585C=C stretch (in-ring)Medium-StrongAromatic ring vibration.
1500 - 1400C=C stretch (in-ring)Medium-StrongAromatic ring vibration.
1300 - 1200C-O stretchStrongPhenolic C-O bond vibration.
1250 - 1150C-F stretchStrongStrong absorption typical for aryl fluorides.
900 - 675Aromatic C-H bendStrongOut-of-plane bending, pattern can indicate substitution.
850 - 550C-Cl stretchMedium-StrongCarbon-chlorine bond vibration.

Interpretation:

The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region , which is definitive for the O-H stretching vibration of a hydrogen-bonded phenol. The aromatic nature of the compound is confirmed by the C-H stretching peaks just above 3000 cm⁻¹ and the sharp C=C ring stretching bands around 1600 and 1500 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain strong, characteristic absorptions for the C-O stretch (around 1250 cm⁻¹), the C-F stretch (around 1200 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. MS confirms the molecular weight and the presence of chlorine. ¹H and ¹³C NMR elucidate the exact substitution pattern and connectivity of the atoms. Finally, IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques provide the authoritative data required by researchers and drug development professionals to ensure the identity and quality of this important chemical intermediate.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-chloro-4-fluorophenol, a key intermediate in the pharmaceutical and chemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to deliver actionable insights into experimental design and data interpretation. We explore the theoretical underpinnings of solubility, provide robust, field-tested protocols for its determination, and detail a systematic approach to stability and forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). The causality behind experimental choices is explained, empowering the reader to not only replicate but also adapt these methodologies for their specific research needs. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction and Physicochemical Profile

This compound (CAS No. 2613-23-2) is a halogenated phenol whose utility in organic synthesis is significant, particularly in the development of novel bioactive compounds where fluorine substitution is a common strategy to enhance potency and pharmacokinetic properties.[1] An understanding of its solubility and stability is not a trivial pursuit; it is a fundamental prerequisite for successful process development, formulation design, and regulatory compliance. Inconsistent solubility can lead to unreliable results in screening assays, while uncharacterized instability can compromise drug substance purity, safety, and efficacy.[2]

This guide serves as a practical manual for characterizing these critical attributes. We begin with the foundational physicochemical properties that govern the behavior of this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄ClFO[3][4]
Molecular Weight 146.55 g/mol
Appearance Beige to brownish crystalline solid[5]
Melting Point 38-40 °C[5]
Boiling Point 104 °C @ 11 mmHg[5]
pKa 9.01 ± 0.18 (Predicted)[5]
Log P (Octanol/Water) 2.38 - 2.4[1][3]
Water Solubility 0.145-0.295 mg/mL (Slightly Soluble)[1]

The molecule's structure, featuring a weakly acidic phenolic hydroxyl group (predicted pKa ~9.01) and a moderate lipophilicity (Log P ~2.4), suggests that its aqueous solubility will be pH-dependent, increasing significantly at pH values above its pKa as the compound ionizes to the more soluble phenolate anion.[1][5]

Solubility Profiling: From Theory to Practice

Solubility is a critical determinant of a compound's behavior, from reaction kinetics to bioavailability.[6] Accurately measuring this property requires robust and reproducible methods. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method, a technique endorsed by the United States Pharmacopeia (USP) for its reliability.[7][8]

Causality in Method Selection: Why the Shake-Flask Method?

The shake-flask method is favored because it allows a direct measurement of the saturation point of a compound in a given solvent system at equilibrium.[7] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by creating supersaturated solutions.[2] For foundational drug development and process chemistry, where accuracy is paramount, establishing the true equilibrium solubility is essential for creating reliable and scalable processes.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks and controls to ensure data integrity.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvent systems.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 10.0 carbonate buffer, Methanol, Acetonitrile, Ethyl Acetate)

  • Thermostatic shaker or water bath

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The key is to ensure a visible amount of undissolved solid remains throughout the experiment, confirming that saturation has been reached.[7]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

  • pH Measurement: After equilibration, measure and record the final pH of the aqueous suspensions. This is a critical control step, as the compound's own acidity or basicity can alter the pH of unbuffered or weakly buffered solutions.[7][10]

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a pre-validated HPLC-UV or other suitable analytical method.[11]

  • Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Expected Solubility Profile (Qualitative)

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted. This must be confirmed by experimental data.[9]

Table 2: Predicted Qualitative Solubility of this compound

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCan act as hydrogen bond donors and acceptors, interacting favorably with the phenolic -OH group.[9]
Polar Aprotic Acetonitrile, DMSOModerate to HighCan accept hydrogen bonds and have significant dipole moments.
Non-Polar Hexane, TolueneLowLacks favorable interactions (H-bonding, strong dipoles) with the polar functional groups of the phenol.[9]
Aqueous (pH < pKa) pH 2 BufferLowThe molecule is in its neutral, less soluble form.
Aqueous (pH > pKa) pH 10 BufferHighThe molecule is deprotonated to the more polar (and soluble) phenolate anion.

Stability Analysis and Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors.[12] Forced degradation, or stress testing, is an integral part of this process. Its purpose is to identify likely degradation products, establish degradation pathways, and, critically, to demonstrate the specificity of the analytical methods used for stability studies.[13][14] A method is only "stability-indicating" if it can resolve the parent compound from all significant degradation products.

The Logic of Stress: Designing a Forced Degradation Study

The conditions for forced degradation are intentionally more severe than accelerated stability conditions. The goal is to achieve a target degradation of 5-20% of the active substance.[13][15] Degradation beyond this range can lead to complex secondary degradation products that may not be relevant to real-world storage conditions.[13] The study design must be systematic, investigating the susceptibility of the molecule to hydrolysis, oxidation, and photolysis, as outlined in ICH guidelines.[16]

// Invisible nodes for alignment {rank=same; DS; Acid} {rank=same; Sol; Base} } endomdot Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify key degradation products.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[15]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl). Store at an elevated temperature (e.g., 60-80°C) and sample at various time points (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH). Store under the same conditions as the acid hydrolysis and sample at appropriate time points.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[13] Monitor the reaction over time. The reactivity of phenols towards oxidation is well-known.[17]

  • Thermal Degradation: Expose both the solid drug substance and the stock solution to dry heat (e.g., 80°C).[15]

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15][16] A control sample should be protected from light to differentiate between thermal and photolytic degradation.

  • Sample Treatment & Analysis: Before analysis, acid and base samples should be neutralized to prevent damage to the HPLC column. All stressed samples, along with an unstressed control (time zero), are then analyzed by a validated, stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for peak identification.[11]

  • Data Evaluation:

    • Purity/Assay: Calculate the percentage of this compound remaining.

    • Degradation Products: Identify and quantify major degradation products.

    • Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial value, demonstrating that all significant products have been detected.

Potential Degradation Pathways

While specific pathways for this compound are not extensively published, logical degradation routes can be proposed based on the chemistry of halogenated phenols. Under oxidative conditions, hydroxylation of the aromatic ring is a common pathway.[18] Hydrolytic conditions, particularly under heat and pressure, could potentially lead to dehalogenation, although the C-F bond is generally very stable. Photodegradation can also proceed via dehalogenation or polymerization.[19]

Degradation_Pathways cluster_conditions cluster_products Parent This compound Ox Oxidative (H₂O₂) Parent->Ox Photo Photolytic (UV/Vis) Parent->Photo Hydro Hydrolytic (Acid/Base, Heat) Parent->Hydro Hydroxylated Hydroxylated Species (e.g., Chlorofluorocatechols) Ox->Hydroxylated Ring Oxidation Dehalogenated Dehalogenated Species (e.g., 4-Fluorophenol) Photo->Dehalogenated Reductive Dechlorination Polymer Polymeric Products Photo->Polymer Radical Coupling Hydro->Dehalogenated Nucleophilic Substitution (Harsh Conditions)

Conclusion and Application

This guide has outlined a systematic, scientifically-grounded approach to characterizing the solubility and stability of this compound. By employing robust methodologies like the shake-flask protocol and adhering to ICH-compliant forced degradation studies, researchers can generate high-quality, reliable data. This data is not merely academic; it is essential for making informed decisions throughout the drug development lifecycle. It guides the selection of appropriate solvent systems for synthesis and purification, informs the development of stable and bioavailable formulations, and forms a critical part of the data package required for regulatory submission. A thorough understanding of these core properties is indispensable for any scientist working with this important chemical intermediate.

References

The Versatile Building Block: A Technical Guide to 3-Chloro-4-fluorophenol in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

3-Chloro-4-fluorophenol, a halogenated aromatic compound, has emerged as a crucial intermediate in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenol ring, imparts specific reactivity and desirable physicochemical properties to its derivatives.[2] The presence of these halogens can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall efficacy, making this compound a valuable scaffold in the design of novel therapeutic agents and other specialized chemicals.[2] This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2613-23-2[3]
Molecular Formula C₆H₄ClFO[3]
Molecular Weight 146.55 g/mol
Appearance White to off-white crystalline solid
Melting Point 38-40 °C
Boiling Point 104 °C at 11 mmHg
Solubility Soluble in organic solvents such as chloroform.[4]

Spectroscopic Characterization:

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are instrumental in confirming the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[1][5]

  • Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic ring.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a critical process for its application in further chemical transformations. While several methods exist, a common and effective route involves the reduction of 3-chloro-4-fluoronitrobenzene.

Reaction Pathway: From Nitrobenzene to Phenol

The synthesis of this compound can be conceptualized as a two-step process, starting from the commercially available 3,4-dichloronitrobenzene. The first step involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by the reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.

Synthesis_Pathway A 3,4-Dichloronitrobenzene B 3-Chloro-4-fluoronitrobenzene A->B  KF, High Temp.   C 3-Chloro-4-fluoroaniline B->C  Reduction (e.g., Fe/HCl or H₂, Pd/C)   D This compound C->D  1. NaNO₂, H₂SO₄ (Diazotization)  2. H₂O, Heat (Hydrolysis)  

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound, synthesized from various literature sources.[7][8][9]

Step 1: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-4-fluoronitrobenzene and a solvent such as ethanol.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7][8]

  • Reaction Conditions:

    • Iron/Acid Reduction: The reaction is typically heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

    • Catalytic Hydrogenation: The reaction is carried out under a positive pressure of hydrogen gas at a suitable temperature until the theoretical amount of hydrogen is consumed.[8]

  • Work-up and Isolation:

    • After completion of the reaction, the mixture is cooled and filtered to remove the iron salts or the catalyst.

    • The filtrate is then concentrated under reduced pressure to remove the solvent.

    • The crude 3-chloro-4-fluoroaniline is then purified, typically by distillation under reduced pressure, to yield a product with high purity.[8]

Step 2: Synthesis of this compound from 3-Chloro-4-fluoroaniline

  • Diazotization: The purified 3-chloro-4-fluoroaniline is dissolved in an aqueous acidic solution, typically sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then slowly added to a heated aqueous solution, often with a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group. Nitrogen gas is evolved during this step.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as diethyl ether or ethyl acetate.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

    • The crude this compound can then be purified by distillation or recrystallization to obtain the final product.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules.

As a Scaffold for Kinase Inhibitors

The fluorinated phenyl group is a common motif in many kinase inhibitors, as the fluorine atom can enhance binding affinity and improve metabolic stability. While direct examples of marketed drugs containing the this compound moiety are not abundant in the public domain, the analogous 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[10] This highlights the potential of the 3-chloro-4-fluorophenyl scaffold in the design of novel kinase inhibitors.

Derivatives with Antimicrobial and Anticancer Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties.

  • Antimicrobial Activity: this compound itself has been shown to be active against bacteria and fluoroquinolone-resistant strains. It is proposed to block DNA synthesis in bacterial cells.

  • Anticancer Activity: The parent compound has demonstrated anticancer activity in tumor cells and has been shown to reduce the viability of carcinoma cells.

This compound This compound Kinase Inhibitors Kinase Inhibitors This compound->Kinase Inhibitors Scaffold for Drug Design Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Exhibits inherent activity Anticancer Agents Anticancer Agents This compound->Anticancer Agents Demonstrates cytotoxicity

Caption: Applications of this compound in medicinal chemistry.

Toxicological and Environmental Considerations

A comprehensive understanding of the toxicological and environmental profile of this compound is essential for its safe handling and to mitigate its potential environmental impact.

Human Health and Safety

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound

Hazard CodeHazard StatementReference
H302Harmful if swallowed[3]
H312Harmful in contact with skin[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Environmental Fate and Ecotoxicity

This compound This compound Microbial Degradation Microbial Degradation This compound->Microbial Degradation Initiation Intermediate Metabolites Intermediate Metabolites Microbial Degradation->Intermediate Metabolites Transformation Mineralization (CO2, H2O, Cl-, F-) Mineralization (CO2, H2O, Cl-, F-) Intermediate Metabolites->Mineralization (CO2, H2O, Cl-, F-) Complete Breakdown

Caption: Conceptual model of the biodegradation pathway of this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure provides a foundation for creating molecules with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and safety profile is paramount for its effective and responsible use in research and development. As the demand for novel and more effective therapeutic agents continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

Foreword: The Strategic Utility of a Dihalogenated Phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Reactions of 3-Chloro-4-fluorophenol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound (CAS No: 2613-23-2) is one such intermediate whose value proposition lies in the nuanced reactivity conferred by its specific arrangement of substituents.[1][2] The hydroxyl group provides a reactive handle for etherification and esterification, while the chloro and fluoro substituents offer distinct electronic properties and potential sites for further functionalization. The chlorine atom, in particular, serves as a versatile linchpin for modern cross-coupling reactions, and the fluorine atom can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability or binding affinity.[3]

This guide eschews a conventional textbook layout. Instead, it is structured to mirror the thought process of a development chemist: beginning with the foundational reactivity of the phenolic hydroxyl group, moving to the manipulation of the aromatic ring itself, and culminating in the strategic use of the C-Cl bond as a gateway to molecular complexity. We will delve into the "why" behind procedural choices, offering insights grounded in mechanistic understanding and practical application.

Reactions at the Phenolic Hydroxyl: O-Alkylation and Etherification

The most conspicuous reactive site on this compound is the acidic hydroxyl group. Its deprotonation to the corresponding phenoxide creates a potent nucleophile, readily participating in Williamson ether synthesis and related O-alkylation reactions. This transformation is fundamental for introducing side chains that can alter solubility, introduce new pharmacophores, or serve as protecting groups.

Causality in Experimental Design:

The choice of base and solvent is critical. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to deprotonate the phenol. The reaction is often performed in a polar aprotic solvent like DMF or acetone, which effectively solvates the cation of the base without interfering with the nucleophilicity of the phenoxide. The choice of the alkylating agent (e.g., alkyl halides, sulfates) dictates the nature of the introduced ether.[4]

Detailed Experimental Protocol: Synthesis of a Phenyl Ether Derivative

This protocol is adapted from methodologies for the preparation of related phenyl ethers.[4]

Objective: To synthesize 1-chloro-2-fluoro-4-(ethoxy)benzene from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate ((C₂H₅)₂SO₄)

  • Toluene

  • Deionized water

Procedure:

  • Phenoxide Formation: In a reaction vessel equipped with a stirrer and condenser, prepare a 10% aqueous solution of sodium hydroxide. To this, add this compound while stirring to form the sodium 3-chloro-4-fluorophenoxide solution.

  • Alkylation: Transfer the phenoxide solution to the reactor. Add diethyl sulfate to the mixture. A typical molar ratio would be approximately 1:1 to 1:1.2 of phenoxide to diethyl sulfate to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to approximately 80-90°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Adjust the pH to be slightly acidic (pH 2-5) with a suitable acid (e.g., dilute HCl) to neutralize any excess base. This will cause the organic and aqueous layers to separate.

  • Purification: Collect the organic (oil) phase. Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water to remove residual salts. The final product can be purified by vacuum distillation.

Process Visualization: O-Alkylation Workflow

The following diagram illustrates the key stages of the O-alkylation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve NaOH in Water phenoxide Add this compound to form Phenoxide Solution start->phenoxide add_alkyl Add Diethyl Sulfate phenoxide->add_alkyl heat Heat to 80-90°C (Monitor by TLC/GC) add_alkyl->heat cool Cool to RT heat->cool acidify Acidify to pH 2-5 cool->acidify separate Separate Organic Layer acidify->separate wash Wash with NaOH (aq) then Water separate->wash purify Purify by Distillation wash->purify end end purify->end Final Product: Ether Derivative

Caption: Workflow for the Williamson ether synthesis of a this compound derivative.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry.[5] For this compound, the outcome of EAS reactions is governed by the directing effects of the three substituents.

  • Hydroxyl (-OH): A powerful activating, ortho, para-directing group.

  • Chloro (-Cl) and Fluoro (-F): Both are deactivating via induction (-I effect) but are ortho, para-directing due to resonance (+M effect).[6]

The positions ortho to the hydroxyl group (C2 and C6) are the most activated and sterically accessible sites for electrophilic attack. The para position is blocked by the fluorine atom. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions.

Nitration: Introducing a Nitro Group

Nitration is a classic EAS reaction, typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[6][7] Introducing a nitro group is synthetically valuable as it is a strong electron-withdrawing group and can be readily reduced to an amine, providing another functional handle.

Mechanistic Considerations: The sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic NO₂⁺ ion. The electron-rich aromatic ring of the phenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).[5] A base (like H₂O or HSO₄⁻) then removes a proton from the carbon bearing the new nitro group, restoring aromaticity.

Detailed Experimental Protocol: Ortho-Nitration

This protocol is based on general procedures for phenol nitration, adapted for the specific substrate.[8]

Objective: To synthesize 3-chloro-4-fluoro-2-nitrophenol.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a flask submerged in an ice-water bath (to maintain a temperature between 0-10°C), dissolve this compound in concentrated sulfuric acid. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of the phenol, ensuring the temperature does not rise above 10°C. Vigorous stirring is essential for good mixing and heat dissipation.

  • Reaction Time: After the addition is complete, allow the mixture to stir at the low temperature for a specified period (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid nitro-phenol product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acids, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Quantitative Data Summary: Halogenation of Fluorophenols

The selective introduction of halogens is another key EAS reaction. The table below summarizes typical outcomes from the chlorination of 4-fluorophenol, a closely related precursor, which informs the expected selectivity for this compound.

Chlorinating AgentSolventTemperature (°C)Major ProductByproductReference
Chlorine Gas (Cl₂)Water602-Chloro-4-fluorophenol (92.3%)2,6-Dichloro-4-fluorophenol (5.8%)--INVALID-LINK--[9]
Chlorine Gas (Cl₂)Dichloromethane152-Chloro-4-fluorophenol (92.2%)2,6-Dichloro-4-fluorophenol (5.2%)--INVALID-LINK--[9]
Sulfuryl Chloride (SO₂Cl₂)DichloromethaneRT2-Chloro-4-fluorophenol2,6-Dichloro-4-fluorophenol--INVALID-LINK--[9]

The C-Cl Bond as a Synthetic Hub: Palladium-Catalyzed Cross-Coupling

Perhaps the most powerful modern application of this compound in drug development lies in using its aryl chloride moiety as an electrophilic partner in cross-coupling reactions.[10] The Buchwald-Hartwig amination, for the formation of C-N bonds, is a prime example.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13]

The Buchwald-Hartwig Amination: Mechanism and Rationale

This reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.[14] The success of coupling less reactive aryl chlorides hinges on the use of specialized ligands.

Catalyst System: A typical system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[14] Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile.

Visualization: The Buchwald-Hartwig Catalytic Cycle

This diagram outlines the generally accepted mechanism for the palladium-catalyzed amination of an aryl chloride.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex L₂Pd(II)(Ar)(Cl) ox_add->pd2_complex ligand_exchange Amine Coordination & Deprotonation pd2_complex->ligand_exchange + HNR¹R² + Base amido_complex L₂Pd(II)(Ar)(NR¹R²) ligand_exchange->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 + Ar-NR¹R² title Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Detailed Experimental Protocol: General Procedure for Amination

This is a representative laboratory-scale procedure. Optimization of the ligand, base, solvent, and temperature is typically required for a specific substrate combination.

Objective: To couple this compound (or a protected derivative) with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (or O-protected derivative)

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (or other suitable Buchwald ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Add the aryl chloride, amine, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of toluene to form the active catalyst complex.

  • Reaction Assembly: Add the catalyst solution to the flask containing the substrates and base. Add the remaining anhydrous toluene.

  • Reaction Conditions: Heat the mixture with stirring (e.g., to 80-110°C) for the required time (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Conclusion

This compound is far more than a simple halogenated phenol. It is a strategically designed intermediate offering three distinct points of reactivity. The hydroxyl group provides a classic site for nucleophilic attack, the activated aromatic ring is susceptible to controlled electrophilic substitution at the C2/C6 positions, and the C-Cl bond acts as a robust handle for modern palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction classes, the mechanistic principles that govern them, and the practical considerations for their execution is essential for leveraging the full synthetic potential of this versatile building block in the rapid and efficient development of novel chemical entities.

References

Methodological & Application

The Versatile Virtuoso: 3-Chloro-4-fluorophenol as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Complex Molecule Construction

In the landscape of organic chemistry, the strategic selection of building blocks is paramount to the efficient and elegant synthesis of complex molecular targets. Among the vast arsenal of available synthons, halogenated phenols stand out for their predictable reactivity and their ability to impart unique physicochemical properties to the final molecule. 3-Chloro-4-fluorophenol, a readily available and versatile intermediate, has emerged as a crucial component in the development of a wide array of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—a chlorine atom meta and a fluorine atom para to the hydroxyl group—creates a distinct electronic and steric environment, offering multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of this compound as a building block, complete with detailed application notes and protocols for its use in key synthetic transformations.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClFO[1]
Molecular Weight 146.55 g/mol [1]
Appearance Yellow to brown crystalline solid[1]
Melting Point 38-40 °C[1]
Boiling Point 225.0 °C at 760 mmHg[1]
Density ~1.4 g/cm³[1]
Flash Point 108.9 °C[1]
Solubility Soluble in many organic solvents

The spectroscopic data for this compound are critical for its identification and for monitoring reaction progress. The proton NMR (¹H NMR) spectrum, for instance, provides a unique fingerprint of the molecule's aromatic protons.

The Synthetic Utility of this compound: A Gateway to Diverse Molecular Architectures

The reactivity of this compound is dominated by the phenolic hydroxyl group and the potential for nucleophilic aromatic substitution on the phenyl ring. The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for a variety of reactions. The chlorine and fluorine substituents, while generally unreactive towards nucleophilic attack under standard conditions, can be displaced under more forcing conditions or when the ring is further activated.

Key Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key starting material in the synthesis of a range of biologically active molecules. Its incorporation into a molecular scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

  • Pharmaceuticals: The 3-chloro-4-fluorophenyl moiety is found in a number of kinase inhibitors and other therapeutic agents. The presence of the halogen atoms can enhance binding affinity to target proteins and improve metabolic stability.

  • Agrochemicals: This building block is utilized in the synthesis of modern herbicides and fungicides. The specific halogenation pattern can contribute to the molecule's efficacy and selectivity towards target pests and weeds.

Application Notes and Protocols: Harnessing the Reactivity of this compound

The following sections provide detailed protocols for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Protocol 1: Williamson Ether Synthesis for the Preparation of Aryl Ethers

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In this protocol, the nucleophilic phenoxide of this compound reacts with an alkyl halide in an SN2 reaction to form the corresponding aryl ether.

Reaction Principle: The acidic proton of the phenolic hydroxyl group is first removed by a base to generate a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from a primary or secondary alkyl halide to form the ether linkage.

Experimental Workflow:

Caption: General workflow for the Williamson ether synthesis.

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Deprotonation: Add potassium carbonate to the solution. Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenol. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary. The use of an anhydrous solvent is crucial to prevent quenching of the base and the phenoxide.

  • Addition of Alkyl Halide: Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). Causality: Heating accelerates the SN2 reaction. The choice of temperature depends on the reactivity of the alkyl halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Table 2: Troubleshooting the Williamson Ether Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion Insufficiently strong base.Use a stronger base like NaH.
Low reaction temperature.Increase the reaction temperature.
Unreactive alkyl halide.Use a more reactive alkyl halide (I > Br > Cl).
Formation of elimination byproducts Use of a sterically hindered alkyl halide.Use a primary or methyl halide.
Protocol 2: Ullmann Condensation for the Synthesis of Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of a C-O bond between an aryl halide and a phenol.[2] This reaction is particularly useful for synthesizing diaryl ethers, which are prevalent in many natural products and pharmaceuticals.

Reaction Principle: A copper(I) catalyst is believed to react with the phenoxide to form a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[3]

Experimental Workflow:

Caption: General workflow for the Ullmann condensation.

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-iodotoluene, 1.2 eq)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • 1,10-Phenanthroline (optional ligand, 20-40 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Ammonium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the aryl halide, copper(I) iodide, potassium carbonate, and 1,10-phenanthroline (if used).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Then, add anhydrous DMF via syringe. Causality: The reaction is sensitive to oxygen, so an inert atmosphere is crucial to prevent oxidation of the copper catalyst. High-boiling polar aprotic solvents are typically used to facilitate the reaction, which often requires high temperatures.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Causality: High temperatures are generally required for the Ullmann condensation. The choice of base is also critical, with cesium carbonate often providing better results for less reactive substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts.

  • Purification: Wash the filtrate with aqueous ammonium hydroxide solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Table 3: Troubleshooting the Ullmann Condensation

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion Inactive catalyst.Use fresh copper catalyst.
Insufficient temperature.Increase the reaction temperature.
Inappropriate base or solvent.Screen different bases (e.g., Cs₂CO₃) and solvents (e.g., NMP, DMSO).
Formation of homocoupled byproducts High catalyst loading or temperature.Reduce catalyst loading and/or reaction temperature.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion: A Versatile and Indispensable Building Block

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, coupled with its predictable reactivity, make it an ideal starting material for the construction of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this important synthon in their synthetic endeavors. As the quest for novel and more effective bioactive molecules continues, the demand for versatile building blocks like this compound is certain to grow.

References

Application Notes: 3-Chloro-4-fluorophenol as a Versatile Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview of 3-chloro-4-fluorophenol (CAS No: 2613-23-2), a halogenated phenol that serves as a highly versatile intermediate in the synthesis of advanced colorants. We explore its application in the synthesis of both traditional azo dyes and modern aryloxy-based dye structures. The protocols herein are designed for researchers and chemists in industrial and academic settings, emphasizing the mechanistic rationale behind procedural steps to ensure robust and reproducible outcomes. The presence of both chlorine and fluorine substituents on the phenol ring imparts unique electronic properties and stability to the resulting dye molecules, making this intermediate a subject of significant interest.

Introduction: The Strategic Importance of this compound

This compound is a specialized organic compound distinguished by a unique substitution pattern on the phenol ring.[1][2] Its molecular structure, featuring a hydroxyl group alongside two different halogen atoms, makes it a valuable building block in synthetic organic chemistry.[2] The physical and chemical properties, such as a melting point of 38-40 °C and a boiling point of approximately 225 °C, allow for flexible handling in various reaction setups.[2][3]

The true value of this compound in dye synthesis lies in the electronic effects of its substituents:

  • The Hydroxyl (-OH) Group: As a powerful activating group, it directs electrophilic aromatic substitution to the positions ortho and para to itself, making the molecule highly reactive as a nucleophile in coupling reactions.[4][5]

  • The Halogen Atoms (-Cl, -F): These electron-withdrawing groups modulate the overall electron density of the ring and the pKa of the phenolic proton. Critically, they can enhance the lightfastness, thermal stability, and chemical resistance of the final dye product. Their presence also influences the absorption maxima (λmax), allowing for the fine-tuning of color.

This document details two primary synthetic routes employing this compound: its use as a coupling component in azo dye synthesis and as a nucleophile in the synthesis of aryloxy-based dyes.

Part 1: Synthesis of Azo Dyes via Electrophilic Aromatic Substitution

Azo dyes are the most significant class of synthetic colorants, characterized by the presence of the azo functional group (–N=N–).[6][7] The synthesis is a classic two-stage process: the formation of a reactive diazonium salt from a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[6] In this context, this compound serves as an excellent electron-rich coupling component.

Causality and Regioselectivity

The azo coupling reaction is a form of electrophilic aromatic substitution.[4][8] The hydroxyl group of the phenol is strongly activating and directs the incoming electrophile (the aryldiazonium cation) to the ortho and para positions.

  • The para position (C4) is blocked by the fluorine atom.

  • The two ortho positions are C2 and C6.

  • The C2 position is sterically hindered by the adjacent chlorine atom at C3.

Therefore, the electrophilic attack and subsequent coupling will occur almost exclusively at the C6 position , leading to a highly regioselective synthesis of the desired azo dye. The reaction is conducted under mildly alkaline conditions (pH 9-10) to deprotonate the phenol, forming the more strongly nucleophilic phenoxide ion, which accelerates the coupling reaction.[5][9]

Experimental Workflow: Azo Dye Synthesis

The following diagram illustrates the two-stage process for synthesizing an azo dye using this compound as the coupling component.

G Workflow for Azo Dye Synthesis A Start: Aromatic Amine (e.g., Aniline) B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C Intermediate: Reactive Diazonium Salt B->C E Azo Coupling (aq. NaOH, 0-5 °C) C->E D Coupling Component: This compound D->E F Crude Azo Dye (Precipitate) E->F G Isolation & Purification (Filtration, Recrystallization) F->G H Final Product: Purified Azo Dye G->H

Caption: A generalized experimental workflow for synthesizing azo dyes.

Protocol 1: Synthesis of (E)-2-((4-chlorophenyl)diazenyl)-5-chloro-4-fluorophenol

This protocol details the synthesis of a representative monoazo dye.

Materials:

  • 4-chloroaniline (1.28 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (NaNO₂) (0.70 g, 0.01 mol)

  • This compound (1.47 g, 0.01 mol)[3][10][11]

  • Sodium Hydroxide (10% aqueous solution)

  • Deionized Water, Ethanol, Ice

Procedure:

Part A: Diazotization of 4-chloroaniline

  • Preparation: In a 250 mL beaker, suspend 1.28 g (0.01 mol) of 4-chloroaniline in a mixture of 3 mL of concentrated HCl and 20 mL of deionized water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.

  • Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water. Add this solution dropwise to the cold aniline suspension over 10-15 minutes. Ensure the temperature does not exceed 5 °C.

  • Reaction Completion: Continue stirring the now-formed diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The solution should be nearly clear.

Part B: Azo Coupling with this compound

  • Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.47 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. The base deprotonates the phenol to form the highly reactive phenoxide ion.

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold phenoxide solution with continuous, efficient stirring.[6]

  • Precipitation: A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30-45 minutes to ensure complete coupling.

  • Isolation: Isolate the crude dye by vacuum filtration, washing the filter cake with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye. Dry under vacuum.

Part 2: Synthesis of Aryloxy Dyes via Nucleophilic Substitution

Beyond azo dyes, this compound can be used to construct aryloxy-based dyes, which are often used as fluorescent probes and advanced materials. This synthesis route leverages the nucleophilicity of the phenoxide ion in a Williamson-type ether synthesis or a nucleophilic aromatic substitution (SNAr) reaction.[12][13][14]

Mechanistic Rationale

In this application, the phenoxide of this compound acts as a nucleophile, displacing a suitable leaving group (e.g., a halide) on an electrophilic aromatic or heteroaromatic ring.[15][16][17] For the reaction to be efficient, the electrophilic partner must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.

General Reaction Scheme: Aryloxy Dye Synthesis

The diagram below outlines the synthesis of an aryloxy ether dye via a nucleophilic aromatic substitution (SNAr) mechanism.

G General Scheme for Aryloxy Dye Synthesis (SNAr) cluster_0 Nucleophile Formation cluster_1 Electrophile A This compound C 3-Chloro-4-fluorophenoxide (Nucleophile) A->C Deprotonation B Base (e.g., K₂CO₃, NaH) B->C E SNAr Reaction (DMF or Acetonitrile, Heat) C->E Nucleophilic Attack D Activated Aryl Halide (Dye Precursor, e.g., NBD-Cl) Ar-(EWG)-X D->E F Final Product: Aryloxy-Substituted Dye E->F

Caption: Synthesis of an aryloxy dye via the SNAr mechanism.

Protocol 2: Synthesis of a Fluorescent Aryloxy-NBD Ether

This protocol describes the synthesis of a fluorescent dye by reacting this compound with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a common fluorophore precursor.

Materials:

  • This compound (0.29 g, 2.0 mmol)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl) (0.40 g, 2.0 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.41 g, 3.0 mmol)

  • Anhydrous Acetonitrile (20 mL)

Procedure:

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.29 g), NBD-Cl (0.40 g), and anhydrous potassium carbonate (0.41 g).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. Causality: The potassium carbonate acts as a base to deprotonate the phenol in situ, while the polar aprotic solvent (acetonitrile) is ideal for SNAr reactions.[14]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, brightly colored fluorescent product.

Characterization and Data

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.[18][19][20][21][22]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and regiochemistry of the coupling.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMSO, ethanol), which defines the color of the dye.

Table 1: Representative Properties of Dyes Derived from this compound (Note: The following data are illustrative examples based on typical results for these dye classes.)

Dye Structure ClassRepresentative λmax (nm)Color in SolutionKey Properties
Azo Dye450 - 490Yellow-OrangeGood lightfastness, suitable for textiles
Aryloxy-NBD Dye460 - 480Yellow-Green (Fluorescent)High quantum yield, suitable for bio-imaging

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is classified as a skin, eye, and respiratory irritant.[3][23][24] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[25][26]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of colorants. Its unique electronic and structural features enable its use as a regioselective coupling partner for azo dyes and as a potent nucleophile for creating advanced aryloxy-based functional dyes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel and high-performance dyes for applications ranging from textiles to materials science and biotechnology.

References

safety precautions for handling 3-Chloro-4-fluorophenol in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling of 3-Chloro-4-fluorophenol

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 2613-23-2) in a laboratory environment. As a halogenated phenol, this compound presents multiple hazards that necessitate stringent safety protocols to mitigate risks to personnel. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established safety data. The causality behind each procedural step is explained to foster a deep understanding of the required safety measures, ensuring a self-validating system of laboratory practice.

Hazard Identification and Toxicological Profile

This compound is a substituted aromatic compound used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and material science research.[1] Its structure, featuring a phenol ring with chlorine and fluorine substituents, dictates its reactivity and toxicological properties.[1][2] The primary hazards associated with this compound are acute toxicity, irritation to the skin, eyes, and respiratory system.[1][3][4][5]

GHS Classification

The Globally Harmonized System (GHS) provides a standardized classification of the hazards associated with this compound. Understanding these classifications is the foundational step in risk assessment.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed[1][4][5]Exclamation Mark
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][5]Exclamation Mark
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][4][5]Exclamation Mark
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation[1][3][4][5]Exclamation Mark
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][3][4][5]Exclamation Mark
Hazardous to the Aquatic Environment, Chronic3H412: Harmful to aquatic life with long lasting effectsNone

This data is a synthesis from multiple sources. The exact classification percentages may vary slightly between suppliers.[1][5]

Physicochemical Properties

The physical properties of a chemical are critical for determining appropriate handling and storage procedures.

PropertyValueSource(s)
CAS Number 2613-23-2[2][6][7]
Molecular Formula C₆H₄ClFO[2][7]
Molecular Weight 146.55 g/mol [1][2][7]
Appearance Solid
Melting Point 38-40 °C[1]
Boiling Point 104 °C at 11 mmHg[1]
Flash Point 109 °C (228.2 °F) - closed cup
Solubility Soluble in water (0.145-0.295 mg/mL)[1]

The relatively low melting point indicates that this solid can easily melt on moderate heating, potentially increasing the risk of vapor inhalation and skin contact.[8]

Risk Assessment and Hierarchy of Controls

A thorough risk assessment must precede any laboratory work. The primary routes of exposure are inhalation of dust or vapors, skin contact, eye contact, and ingestion. The hierarchy of controls must be applied to mitigate these risks.

  • Elimination/Substitution : In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous substance should be considered if the experimental goals allow.

  • Engineering Controls : These are the most critical measures for protection. All work involving this compound must be conducted in a certified chemical fume hood to control vapor and dust inhalation.[8][9] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][8]

  • Administrative Controls : This includes adherence to this protocol, comprehensive training for all personnel, and clear labeling of all containers and work areas. Do not eat, drink, or smoke in areas where this chemical is handled.[3][9]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering controls.

Standard Operating Protocols

Adherence to the following step-by-step protocols is mandatory.

General Handling and Weighing Protocol

The primary risks during this stage are the generation of airborne dust and direct contact with the solid material.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.

Step 2: Donning PPE

  • Wear a lab coat.

  • Don chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.[4]

  • Wear ANSI-approved safety goggles with side shields for eye protection.[4][8] A face shield may be required if there is a significant splash risk.[10]

Step 3: Chemical Handling

  • Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.[8]

  • Avoid creating dust by handling the material gently.[4]

  • If transferring to a new container, ensure it is properly labeled with the chemical name, CAS number, and GHS hazard pictograms.

Step 4: Post-Handling

  • Clean all equipment used.

  • Wipe down the work surface inside the fume hood.

  • Dispose of contaminated bench paper, gloves, and weigh boats as hazardous waste.

Step 5: Doffing PPE

  • Remove gloves using the proper technique to avoid skin contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[3][4]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep Verify Fume Hood & Prepare Work Area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->don_ppe handle Weigh & Transfer This compound don_ppe->handle Begin work decon Decontaminate Equipment & Work Surface handle->decon Complete work waste Segregate & Dispose of Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

Storage Protocol

Improper storage can lead to degradation, reaction with incompatible materials, or accidental release.

  • Container : Store in a tightly closed container to prevent moisture ingress and vapor escape.[3][11]

  • Location : Keep in a dry, cool, and well-ventilated place.[3][11] The storage area should be a designated, locked cabinet or room accessible only to authorized personnel.[11]

  • Incompatibilities : Store away from strong oxidizing agents, strong bases, and acid chlorides.[12][13] Incompatible materials can cause vigorous reactions, leading to heat generation or the release of toxic gases.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Solid Waste : Contaminated items such as gloves, weigh paper, and paper towels must be collected in a designated, labeled hazardous waste container.

  • Chemical Waste : Unused or surplus material should be disposed of through a licensed disposal company.[4] Do not discharge the product into drains or the environment.[4][6] Contaminated packaging should be treated as unused product.[4][6]

Emergency Procedures

Immediate and correct response to an emergency is crucial to minimizing harm.

First Aid Measures

The causality for these measures is the chemical's irritant and toxic properties. Rapid decontamination is key.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11][13] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[3][11][13]

  • Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation occurs or persists.[4][11]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][9][11] If the person is not breathing, give artificial respiration.[3][11] Call a poison center or doctor if you feel unwell.[3][9]

  • Ingestion : Rinse mouth with water.[3][4] Do NOT induce vomiting.[11][13] Never give anything by mouth to an unconscious person.[4][11][13] Seek immediate medical attention.[4][9]

Accidental Release Measures (Spills)
  • Personal Precautions : Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust.[4][6] Wear appropriate PPE, including respiratory protection if necessary.[6]

  • Containment and Cleanup : For a small solid spill, gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[4][6] Prevent the spill from entering drains or waterways.[4][6]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Discharge into the environment must be avoided.[4][6]

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill incident Incident Occurs exposure_type Identify Exposure Route incident->exposure_type Exposure evacuate Evacuate Area Ensure Ventilation incident->evacuate Spill skin_eye Skin / Eye Contact exposure_type->skin_eye Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion decontaminate Remove from Source Flush with Water (15+ min) Remove Contaminated Clothing skin_eye->decontaminate fresh_air Move to Fresh Air Provide Artificial Respiration if Needed inhalation->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention decontaminate->medical fresh_air->medical rinse_mouth->medical ppe Don Appropriate PPE evacuate->ppe contain Contain Spill Prevent Entry to Drains ppe->contain cleanup Gently Sweep Up Solid Place in Labeled Waste Container contain->cleanup

Caption: Emergency response decision tree for incidents.

References

Application Note: A Scalable Synthesis Protocol for 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scalable synthesis of 3-Chloro-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology is a robust two-step process commencing with the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to produce 3-chloro-4-fluoroaniline, followed by a diazotization-hydrolysis sequence to yield the target phenol. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, causality behind procedural choices, safety protocols, and analytical methods to ensure reproducibility and high purity of the final product.

Introduction

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenol ring, imparts specific electronic properties and metabolic stability to derivative compounds, making it a valuable synthon in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The efficient and scalable production of high-purity this compound is therefore of significant industrial importance.

This guide details a well-established and scalable synthetic route, providing not just a procedural outline but also the scientific rationale behind the chosen conditions and techniques.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence starting from 3-chloro-4-fluoronitrobenzene:

  • Reduction of the Nitro Group: The nitro group of 3-chloro-4-fluoronitrobenzene is selectively reduced to an amine to form 3-chloro-4-fluoroaniline. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct, aligning with green chemistry principles.[3]

  • Diazotization and Hydrolysis: The resulting 3-chloro-4-fluoroaniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This classic transformation provides a reliable method for the introduction of a hydroxyl group onto the aromatic ring.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Diazotization and Hydrolysis cluster_2 Purification A 3-Chloro-4-fluoronitrobenzene B Catalyst Loading (e.g., 1% Pt/C) A->B C Pressurized Hydrogen Atmosphere B->C D Reaction at Elevated Temperature C->D E Hot Filtration to Remove Catalyst D->E F Crude 3-Chloro-4-fluoroaniline E->F G 3-Chloro-4-fluoroaniline F->G Intermediate H Dissolution in Acidic Medium G->H I Addition of Sodium Nitrite at 0-5 °C H->I J Formation of Diazonium Salt I->J K Hydrolysis of Diazonium Salt J->K L Crude this compound K->L M Extraction L->M Product N Distillation/Recrystallization M->N O Pure this compound N->O

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Chloro-4-fluoroaniline

This protocol is adapted from established industrial methods for the reduction of nitroaromatics.[3][4][5]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on Carbon (Pt/C) catalyst

  • High-purity hydrogen gas

  • Nitrogen gas (for inerting)

Equipment:

  • High-pressure hydrogenation reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet.

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to remove any residual air and moisture.

  • Charging the Reactor: Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitroaromatic to the catalyst should be in the range of 200:1 to 400:1.[4]

  • Inerting and Hydrogenation: Seal the reactor and purge again with nitrogen. Then, introduce hydrogen gas, pressurizing the reactor to 0.1-5 MPa.[4]

  • Reaction: Begin stirring and heat the reaction mixture to 50-100 °C.[4] The reaction is exothermic; careful temperature control is crucial. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time is typically 1-10 hours.[4]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the hot reaction mixture to remove the Pt/C catalyst. The crude 3-chloro-4-fluoroaniline is obtained as the filtrate. This product is often of high purity (>99.5%) and can be used directly in the next step.[4][5]

Part 2: Synthesis of this compound

This protocol is based on the well-established Sandmeyer-type reaction, involving diazotization of an aniline followed by hydrolysis.

Materials:

  • 3-chloro-4-fluoroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Equipment:

  • Jacketed glass reactor with a stirrer, temperature probe, and addition funnel.

  • Beakers and other standard laboratory glassware.

Procedure:

  • Preparation of the Aniline Salt: In the jacketed reactor, prepare a suspension of 3-chloro-4-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and deionized water.

  • Cooling: Cool the suspension to 0-5 °C using a circulating chiller or an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization to prevent the decomposition of the diazonium salt.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.0 eq.) in cold deionized water. Slowly add this sodium nitrite solution to the cold aniline suspension via the addition funnel, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the reaction mixture.

  • Hydrolysis: After the addition of sodium nitrite is complete, slowly warm the reaction mixture. The diazonium salt will hydrolyze, evolving nitrogen gas, to form this compound. The rate of heating should be controlled to manage the evolution of nitrogen gas safely.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude this compound can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield the final product of high purity.

Quantitative Data Summary

ParameterStep 1: HydrogenationStep 2: Diazotization & Hydrolysis
Starting Material 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoroaniline
Key Reagents H₂ gas, 1% Pt/C catalystHCl, NaNO₂, H₂O
Solvent None (neat) or MethanolWater
Temperature 50-100 °C0-5 °C (diazotization), then warming
Pressure 0.1-5 MPaAtmospheric
Typical Yield > 94%Variable, typically good
Product Purity > 99.5%Requires purification

Safety and Handling

Hazard Analysis:

  • 3-chloro-4-fluoronitrobenzene (Starting Material): Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation is carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures for handling pressurized gas.

  • 3-chloro-4-fluoroaniline (Intermediate): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Hydrochloric Acid: Corrosive.

  • Diazonium Salts (Intermediate): Potentially explosive when dry. It is crucial to keep them in solution and at low temperatures.

Handling Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Use caution when handling pressurized hydrogen.

  • Never allow the diazonium salt intermediate to dry out.

Analytical Quality Control

The progress of the synthesis and the purity of the intermediate and final product should be monitored by appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the preferred method for monitoring the conversion of the starting material and the purity of the 3-chloro-4-fluoroaniline intermediate and the final this compound product. A reversed-phase C18 column is typically effective.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and to confirm the structure of the final product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the intermediate and final product.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene followed by diazotization and hydrolysis is a robust and scalable method. By carefully controlling the reaction parameters and adhering to the safety precautions outlined in this application note, researchers and production chemists can reliably produce this important intermediate in high yield and purity. The analytical methods described are crucial for ensuring the quality of the final product, which is paramount in the pharmaceutical and agrochemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. Here, we dissect the critical parameters of the synthesis, offer solutions to common experimental hurdles, and provide validated protocols grounded in established chemical principles.

Core Synthesis Pathway: From Aniline to Phenol

The most prevalent and industrially relevant method for synthesizing this compound is a two-step process starting from 3-Chloro-4-fluoroaniline. This process hinges on the formation and subsequent hydrolysis of an intermediate diazonium salt.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 3-Chloro-4-fluoroaniline D 3-Chloro-4-fluorobenzene- diazonium Salt (in situ) A->D Reacts with B Aqueous Mineral Acid (e.g., H₂SO₄, HCl) B->D C Sodium Nitrite (NaNO₂) 0-5 °C C->D F This compound D->F Hydrolyzes to D->F E Heat (Δ) (e.g., 50-100 °C) E->F G Nitrogen Gas (N₂) (byproduct)

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the synthesis of this compound from its corresponding aniline?

The synthesis involves two core transformations. First is diazotization , where the primary aromatic amine (3-Chloro-4-fluoroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a 3-chloro-4-fluorobenzenediazonium salt.[1][2] This diazonium salt is a highly versatile intermediate. The second step is hydrolysis , where the aqueous solution of the diazonium salt is heated. This causes the diazonium group (-N₂⁺), an excellent leaving group, to depart as nitrogen gas, allowing a hydroxyl group (-OH) from water to substitute its position on the aromatic ring, yielding the desired phenol.[3][4][5]

Q2: Why is strict temperature control (0-5 °C) so critical during the diazotization step?

Aromatic diazonium salts are notoriously unstable at higher temperatures.[6] The diazonium group has a very low activation energy for decomposition, driven by the highly favorable formation of stable nitrogen gas (N₂).[6] Exceeding the 0-5 °C range leads to premature decomposition of the salt, which not only reduces the yield of the desired intermediate but also promotes the formation of undesirable side products, including tarry polymers and coupling products.[1]

Q3: What are the primary side reactions that can lower the yield of this compound?

The main side reactions are:

  • Azo Coupling: The electrophilic diazonium salt can react with electron-rich aromatic compounds present in the mixture. This includes the starting material (3-Chloro-4-fluoroaniline) or the product itself (this compound). This reaction forms highly colored azo compounds, which are common impurities.

  • Tar Formation: Uncontrolled decomposition of the diazonium salt, often due to localized overheating during hydrolysis, can lead to a complex mixture of polymeric byproducts, commonly referred to as "tar."

  • Sandmeyer-type Reactions: If hydrochloric acid is used, the chloride ion (Cl⁻) can act as a nucleophile, leading to the formation of 1,2-dichloro-4-fluorobenzene. While hydrolysis is favored by heat and the high concentration of water, this side reaction can still occur to a minor extent.

Q4: How can I monitor the progress of the diazotization reaction?

A simple and effective method is to use starch-iodide paper. The test relies on detecting the presence of excess nitrous acid, which indicates that all the aniline has been consumed. To perform the test, a drop of the reaction mixture is drawn and spotted onto the starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization. The test should remain positive for several minutes to ensure a slight excess of nitrous acid is present.

Troubleshooting Guide: Maximizing Yield and Purity

Problem Area: Low Overall Yield

Q1: My final yield is consistently low, and I suspect an incomplete diazotization reaction. What are the likely causes and solutions?

Low diazotization efficiency is a common issue stemming from several factors.

Potential CauseScientific Rationale & Recommended Solution
Inaccurate Stoichiometry The reaction requires at least two equivalents of acid: one to form the aniline salt and one to generate nitrous acid from sodium nitrite. Solution: Ensure you are using 2.5-3 equivalents of mineral acid (e.g., H₂SO₄) relative to the aniline. A slight excess (1.05-1.1 equivalents) of sodium nitrite is also recommended to drive the reaction to completion.
Poor NaNO₂ Addition Adding the sodium nitrite solution too quickly can cause localized temperature spikes, decomposing the diazonium salt as it forms. It can also lead to localized high concentrations of nitrous acid, which can decompose. Solution: Add the aqueous sodium nitrite solution dropwise and slowly, ensuring the bulk reaction temperature never exceeds 5 °C. Sub-surface addition can also improve dispersion.
Impure Starting Material The purity of the 3-Chloro-4-fluoroaniline is paramount. Impurities can consume reagents or interfere with the reaction. Solution: Use high-purity aniline (>99%). If purity is uncertain, consider recrystallization or distillation of the starting material before use.
Insufficient Acidity If the medium is not sufficiently acidic, the formation of nitrous acid is inefficient, and side reactions, such as the coupling of the diazonium salt with unreacted free aniline, are more likely. Solution: Verify the amount and concentration of the acid used. The pH of the solution should be strongly acidic throughout the diazotization process.

Q2: I observe significant dark, tarry material forming during the hydrolysis step. How can this be prevented?

Tar formation is a classic sign of uncontrolled diazonium salt decomposition. The key is to manage the energy of the hydrolysis step carefully.

Potential CauseScientific Rationale & Recommended Solution
Rapid/Uneven Heating Heating the diazonium salt solution too quickly creates hot spots where the salt decomposes violently, initiating polymerization and other side reactions. Solution: Heat the solution gradually and with vigorous stirring to ensure even temperature distribution. Using a steam distillation setup to hydrolyze the diazonium salt can be effective; the phenol is volatile with steam and is removed from the reactive mixture as it forms, preventing it from participating in side reactions.
Residual Nitrite Any remaining nitrous acid from the diazotization step can be detrimental during heating. Solution: Before heating, add a small amount of urea or sulfamic acid to the cold diazonium salt solution. These reagents react with and neutralize any excess nitrous acid, preventing its interference during hydrolysis.
High Concentration More concentrated solutions can increase the likelihood of intermolecular side reactions that lead to polymers. Solution: While it may seem counterintuitive, performing the hydrolysis in a more dilute solution can sometimes improve the yield of the desired monomeric phenol by minimizing side reactions.[3]
Problem Area: Product Purity

Q3: My isolated this compound is off-color (e.g., pink, red, or brown). What is the cause and how can it be purified?

Discoloration is almost always due to the presence of trace amounts of azo compounds formed by coupling reactions.

Azo_Formation Diazonium 3-Chloro-4-fluorobenzene- diazonium Salt (Electrophile) AzoDye Azo Impurity (Highly Colored) Diazonium->AzoDye Phenol This compound (Nucleophile) Phenol->AzoDye Coupling Reaction (Side Reaction)

Caption: Formation of colored azo impurities via side reaction.

Cause: The diazonium salt (an electrophile) attacks the electron-rich aromatic ring of the phenol product (a nucleophile). This is most prevalent if the reaction is not kept sufficiently acidic during hydrolysis.

Purification Solutions:

  • Distillation: this compound has a boiling point of approximately 225 °C.[7] Vacuum distillation is a highly effective method for separating the phenol from non-volatile, colored impurities like azo dyes and tars.

  • Base Wash / Extraction: Phenols are acidic and can be deprotonated by a moderately strong base (like NaOH) to form a water-soluble sodium phenoxide salt. Azo impurities are typically less acidic. You can dissolve the crude product in an organic solvent (e.g., ether), extract with a dilute aqueous NaOH solution to move the desired product into the aqueous layer, discard the organic layer containing impurities, and then re-acidify the aqueous layer to precipitate the purified phenol.

  • Steam Distillation: As mentioned for preventing tar, steam distillation during the workup can also be an excellent purification method, as the desired phenol is often steam-volatile while the polymeric and azo impurities are not.

Q4: Can I use a more advanced hydrolysis method to proactively improve yield and purity?

Yes. A highly effective modern technique involves using a two-phase system for the hydrolysis.[8]

Method: After the diazotization is complete, a water-immiscible organic solvent with a high boiling point, such as cyclopentyl methyl ether (CPME), is added to the reaction mixture. The mixture is then heated.

Mechanism & Benefits:

  • In Situ Extraction: As the this compound is formed via hydrolysis in the aqueous phase, it is immediately extracted into the organic CPME phase.

  • Prevention of Side Reactions: This sequestration of the product prevents it from reacting with any remaining diazonium salt in the aqueous phase, thus drastically reducing the formation of azo dye impurities.[8]

  • Improved Yield: By continuously removing the product, the reaction equilibrium is shifted, and decomposition pathways are minimized, leading to significantly higher isolated yields (often >90%).[8]

Experimental Protocols

Protocol 1: Diazotization of 3-Chloro-4-fluoroaniline
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-Chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.5 eq) and water. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water. Cool this solution to 0-5 °C.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred aniline-acid suspension over 60-90 minutes. Maintain the internal temperature strictly between 0-5 °C throughout the addition.[1]

  • Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (should give a positive test).

  • Excess Nitrite Removal (Optional but Recommended): Add a small amount of sulfamic acid portion-wise until the starch-iodide test is negative. This step is crucial to prevent side reactions during the subsequent heating phase.

Protocol 2: Hydrolysis of the Diazonium Salt
  • Setup: Equip the flask containing the cold diazonium salt solution for distillation (a simple distillation setup is sufficient). Ensure vigorous stirring.

  • Hydrolysis: Gradually heat the solution. Nitrogen gas evolution will begin around 40-50 °C and become more vigorous as the temperature increases. Heat the solution to a gentle boil (approx. 100-110 °C) and maintain it until the evolution of N₂ gas ceases (typically 1-2 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or CPME).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude brown oil or solid via vacuum distillation to obtain this compound as a crystalline solid.

References

Technical Support Center: 3-Chloro-4-fluorophenol (CAS 2613-23-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing common impurities in 3-Chloro-4-fluorophenol. We will explore the origin of these impurities, methods for their detection, and detailed protocols for purification to ensure your starting material meets the high-purity requirements for synthesis and development.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the quality and handling of this compound.

Q1: What are the most common impurities found in this compound?

The impurity profile of this compound is primarily influenced by its synthetic route. Generally, impurities fall into three main categories:

  • Isomeric Impurities: These are the most common and often the most challenging to remove due to their similar physical properties. Examples include other chlorofluorophenol isomers such as 4-Chloro-3-fluorophenol and 2-Chloro-4-fluorophenol.[1]

  • Process-Related Impurities: These include unreacted starting materials and byproducts from side reactions. For instance, if the synthesis involves the chlorination of 4-fluorophenol, residual 4-fluorophenol and over-chlorinated species like 2,5-dichloro-4-fluorophenol could be present.[2] Similarly, if synthesized via reduction of 3-chloro-4-fluoronitrobenzene, the starting nitro compound may remain.[3]

  • Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like structures, often resulting in a product with a yellow or brown hue.

Q2: How do these impurities originate?

Understanding the origin of impurities is key to preventing their formation and selecting an appropriate purification strategy.

  • Isomer Formation: During electrophilic substitution reactions on the phenol ring (e.g., chlorination), the directing effects of the existing hydroxyl and fluoro groups can lead to substitution at multiple positions, resulting in a mixture of isomers.[4] The hydroxyl group is a strong ortho-, para-director, which complicates achieving high regioselectivity.

  • Incomplete Reactions: If a reaction does not go to completion, unreacted starting materials will contaminate the final product.[5] This is common in many industrial syntheses and requires robust purification steps.

  • Side Reactions: Over-halogenation is a typical side reaction where more than one chlorine atom is added to the aromatic ring, creating di- or tri-chlorinated species.[2]

Q3: What analytical methods are recommended for detecting and quantifying impurities in this compound?

A multi-faceted analytical approach is essential for accurately assessing the purity of your material.

Analytical TechniquePrincipleAdvantagesLimitations
Gas Chromatography (GC-MS) Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based identification.Excellent for separating volatile isomers and identifying unknown impurities through mass fragmentation patterns.[1][6]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Highly versatile for a wide range of compounds, including those that are not suitable for GC. High sensitivity.[7][8]Requires reference standards for definitive identification of impurities.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F).Unambiguous structure confirmation and can quantify impurities without needing a specific reference standard for each one.[7]Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.
Melting Point Analysis A pure compound has a sharp, defined melting point. Impurities typically depress and broaden the melting point range.Quick, inexpensive, and effective preliminary assessment of purity.[9]Non-specific; does not identify the nature or number of impurities.
Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you might encounter during your experiments.

Observed Problem Probable Cause(s) Recommended Solution(s)
My product is a yellow or brown solid instead of the expected white/off-white color. Oxidation: The phenolic hydroxyl group is susceptible to air oxidation, forming colored impurities.Decolorize during Recrystallization: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[9]
The melting point is low and has a broad range (e.g., 35-39 °C instead of the literature value of 38-40 °C). Presence of Impurities: Isomers, residual solvents, or starting materials lower the melting point.Re-purify: If recrystallization was used, try it again with a different solvent system. If isomers are suspected, fractional vacuum distillation is often more effective due to differences in boiling points.[10]
GC-MS or HPLC analysis shows multiple peaks with similar retention times to the main product. Isomeric Impurities: Regioisomers of this compound often have very similar chromatographic behavior.Optimize Separation Method: For GC, use a longer column or a different stationary phase (e.g., cyclodextrin-based phases for isomer separation).[11] For HPLC, adjust the mobile phase composition or gradient. Consider Preparative Chromatography: For high-purity requirements, preparative HPLC or flash chromatography may be necessary to isolate the desired isomer.[12]
Crystals do not form after cooling the recrystallization solution. Solution is not supersaturated: Too much solvent was used, or the impurity load is very high.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure product. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]
Visualized Workflow for Purification and Analysis

The following diagram outlines a systematic workflow for purifying crude this compound and verifying its purity.

G cluster_0 Initial Assessment cluster_1 Purification cluster_2 Final Verification Crude Crude this compound Analysis1 Purity Analysis (GC-MS, HPLC, MP) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Colored Impurities or >5% Purity Distillation Fractional Vacuum Distillation Analysis1->Distillation Isomeric Impurities Present Chromatography Column Chromatography Analysis1->Chromatography Complex Mixture or High Purity Needed Analysis2 Purity Confirmation (GC-MS, HPLC, NMR) Recrystallization->Analysis2 Distillation->Analysis2 Chromatography->Analysis2 PureProduct Pure Product (>98%) Analysis2->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Experimental Protocols
Protocol 1: Purification by Recrystallization

Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from the main compound.[13] A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks, heating mantle, Buchner funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated carbon. Reheat the mixture to boiling for a few minutes.[9]

  • Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Reheat the clear filtrate to boiling. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can later place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Assess purity via melting point analysis and/or chromatography.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is ideal for separating this compound from impurities with different boiling points, such as isomeric byproducts.[10][14] The compound's boiling point is 104 °C at 11 mmHg.

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column (e.g., Vigreux)

  • Vacuum pump, manometer, and cold trap

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude material to the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., ~11 mmHg).

  • Heating: Begin heating the distillation flask gently while stirring.

  • Fraction Collection: As the temperature rises, different components will begin to distill.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • Carefully monitor the temperature at the head of the column. When the temperature stabilizes near the boiling point of the target compound, switch to a new receiving flask to collect the main fraction.

    • If a higher-boiling impurity is present, the temperature will rise again after the main product has distilled. Stop the distillation at this point to avoid contaminating your product.

  • Analysis: Analyze the collected main fraction for purity using GC or HPLC.

References

troubleshooting failed reactions involving 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-4-fluorophenol (CAS No. 2613-23-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic reactions involving this versatile intermediate. We will delve into the causality behind experimental challenges and offer field-proven solutions to optimize your outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, reactivity, and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in successful reaction planning. It is a beige to brownish crystalline solid at room temperature.[1] Key quantitative data are summarized in the table below.

PropertyValueSource(s)
CAS Number 2613-23-2[2][3]
Molecular Formula C₆H₄ClFO[3][4]
Molecular Weight 146.55 g/mol [1]
Melting Point 38-40 °C[1]
Boiling Point 104 °C @ 11 mmHg[1]
Predicted pKa 9.01 ± 0.18[1]
Log P (Octanol/Water) 2.38[5]

Q2: How do the chloro and fluoro substituents affect the reactivity of the phenolic hydroxyl group?

A2: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ≈ 10) or even 4-chlorophenol (pKa ≈ 9.41).[6][7] This predicted pKa of ~9.01 means that deprotonation to form the corresponding phenoxide anion is more facile.[1] This enhanced acidity is advantageous for reactions requiring a phenoxide intermediate, such as Williamson ether synthesis, as it allows for the use of milder bases. However, the electron-withdrawing nature can also slightly decrease the nucleophilicity of the resulting phenoxide.[6]

Q3: What are the primary reactive sites on the molecule?

A3: this compound possesses two main types of reactive sites:

  • The Phenolic Hydroxyl Group: This is the most reactive site. It is acidic and, upon deprotonation, forms a potent oxygen-centered nucleophile (a phenoxide). This is the site of reaction for ether and ester formation.[5][8]

  • The Aromatic Ring: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho positions (C2 and C6).[5] The halogen substituents are deactivating but also ortho-, para-directing. The interplay of these effects will govern the regioselectivity of such reactions.

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable reaction pathway for this compound?

A4: While this compound contains aryl halides, it is generally a poor substrate for classical SNAr where an external nucleophile displaces the Cl or F atom. SNAr reactions require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[9][10] The hydroxyl group is electron-donating, which disfavors this mechanism. However, it's important to note that in SNAr reactions, aryl fluorides are typically more reactive than aryl chlorides because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom.[11]

Troubleshooting Guides for Common Reactions

This section provides specific, question-and-answer-based troubleshooting for common synthetic transformations involving this compound.

Guide 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via an Sₙ2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide.[12] With this compound, this involves forming the phenoxide and reacting it with your desired alkylating agent.

Problem: Low or no yield of the desired ether product.

Q: I'm not getting any product. What are the most common reasons for complete reaction failure?

A: Complete failure often points to a fundamental issue with the deprotonation step or the alkylating agent.

  • Cause 1: Ineffective Deprotonation. The base may be too weak or has degraded. While the phenol is relatively acidic (pKa ~9.01), a base with a conjugate acid pKa significantly higher than this is required to ensure complete formation of the phenoxide.[1][13] For example, sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) would be ineffective.

  • Solution 1: Choose an appropriate base. Potassium carbonate (K₂CO₃) is a common and effective choice for phenols in polar aprotic solvents like DMF or acetone.[6] For a more forceful approach, sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[6][13] Always use fresh, properly stored bases.

  • Cause 2: Unreactive Alkylating Agent. The alkylating agent may be unsuitable for Sₙ2 reactions.

  • Solution 2: Ensure you are using a primary or methyl halide. Secondary halides will lead to significant elimination (E2) side products, and tertiary, aryl, or vinyl halides do not undergo Sₙ2 reactions.[12]

Q: My reaction is working, but the yield is very low. What side reactions could be consuming my material?

A: Low yields in Williamson ether synthesis are frequently caused by competing reaction pathways.

  • Cause 1: E2 Elimination. If you are using a secondary alkyl halide, the strongly basic phenoxide will act as a base, causing elimination to form an alkene instead of substitution.[13] This is a major competing pathway.

  • Solution 1: Whenever possible, use a primary alkyl halide. If a secondary alkyl group is required on the ether, consider reversing the roles of the nucleophile and electrophile if your synthesis plan allows.

  • Cause 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it has electron density on both the oxygen and the aromatic ring (specifically the carbons ortho and para to the oxygen). While O-alkylation is generally favored, some C-alkylation can occur, leading to a mixture of products.[6]

  • Solution 2: The choice of solvent is critical. Using polar aprotic solvents like DMF or DMSO helps to solvate the cation of the base but leaves the oxygen of the phenoxide relatively free, favoring O-alkylation.[6]

Workflow & Protocol: Optimized Williamson Ether Synthesis

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Guide 2: Esterification Reactions

Esters of this compound are typically prepared either by reacting it with an acyl chloride or with a carboxylic acid under acidic conditions (Fischer Esterification).[8][14]

Problem: Low conversion in Fischer Esterification.

Q: My Fischer esterification stalls and I'm left with a lot of starting material. How can I drive the reaction to completion?

A: Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct, can drive the reaction backward via hydrolysis.[14]

  • Cause: Water Accumulation. The water formed during the reaction is preventing the equilibrium from shifting towards the product side.

  • Solution 1: Water Removal. The most effective strategy is to remove water as it forms. This is typically done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing water from the reaction.[15]

  • Solution 2: Use of Excess Reagent. Using the alcohol (if it is inexpensive and liquid) as the solvent or using a large excess of the carboxylic acid can also shift the equilibrium forward according to Le Châtelier's principle.[14]

Problem: Reaction with acyl chloride is messy or gives no desired product.

Q: I'm trying to react the phenol with an acyl chloride and pyridine, but the reaction is not clean. What's going wrong?

A: Reactions with highly reactive acyl chlorides require careful control of conditions.

  • Cause 1: Presence of Water. Acyl chlorides react violently with water to hydrolyze back to the carboxylic acid. Your phenol, solvent (e.g., pyridine, DCM), and glassware must be scrupulously dry.

  • Solution 1: Use anhydrous solvents and dry glassware. Ensure your this compound starting material is dry.

  • Cause 2: Temperature Control. These reactions are often highly exothermic. Adding the acyl chloride too quickly can cause the temperature to rise, leading to side reactions and decomposition.

  • Solution 2: Perform the reaction at 0 °C by cooling the reaction vessel in an ice bath. Add the acyl chloride slowly (dropwise) to the solution of the phenol and base (e.g., pyridine or triethylamine).[16]

G cluster_fischer Fischer Esterification cluster_acyl Acyl Chloride Reaction start Reaction Failed q1 Which reaction? start->q1 f_cause Cause: Equilibrium not shifted; Water present q1->f_cause Carboxylic Acid + Acid Catalyst a_cause Cause: Reagents/glassware not dry; Poor temperature control. q1->a_cause Acyl Chloride + Base f_sol Solution: 1. Use Dean-Stark trap to remove H₂O. 2. Use large excess of one reagent. f_cause->f_sol a_sol Solution: 1. Use anhydrous conditions. 2. Run reaction at 0 °C and add acyl chloride slowly. a_cause->a_sol

Safety & Handling Precautions

Working with this compound requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[17]

  • Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[18]

  • Exposure Routes: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is known to cause skin irritation and serious eye irritation.[2][19]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[18]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[20][21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[18]

References

optimizing reaction conditions for 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-fluorophenol

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success.

Part 1: Compound Profile and Reactivity Overview

This compound is a halogenated phenol that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is primarily dictated by two key sites: the acidic phenolic hydroxyl group and the activated aromatic ring.

  • Phenolic Hydroxyl Group (-OH): This group is acidic (pKa ≈ 9.01) and readily deprotonated by a suitable base to form a potent phenoxide nucleophile.[3] This is the basis for the most common class of reactions: O-alkylations and O-arylations.

  • Aromatic Ring: The ring is influenced by three substituents. The hydroxyl group is a strong activating, ortho, para-director. The chlorine and fluorine atoms are deactivating via induction but are ortho, para-directors through resonance. The interplay of these effects governs the feasibility and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Key Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₄ClFO[4][5]
Molecular Weight146.55 g/mol [4][5]
Melting Point38-40 °C[3]
Boiling Point104 °C / 11 mmHg[3]
pKa9.01 ± 0.18 (Predicted)[3]
AppearanceWhite to beige or brownish crystalline solid[3]

Part 2: Troubleshooting Guide for O-Alkylation (Williamson Ether Synthesis)

The O-alkylation of this compound, a Williamson ether synthesis, is the most frequently performed transformation.[6][7] While robust, it is prone to issues that can impact yield and purity. This section addresses the most common challenges in a question-and-answer format.

FAQ 1: My reaction shows low or no conversion of the starting phenol. What's going wrong?

This is typically an issue with the initial deprotonation step or the reactivity of your alkylating agent.

Potential Cause 1: Incomplete Deprotonation The first step is the quantitative formation of the phenoxide nucleophile. If the base is not strong enough or if conditions are not suitable, this equilibrium will not favor the product.

  • Explanation: While common bases like NaOH or KOH can deprotonate phenols, their effectiveness can be hampered by the presence of water. For more sensitive or less reactive alkylating agents, a stronger, non-nucleophilic base under anhydrous conditions is superior. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas.[8][9]

  • Recommended Solutions:

    • Switch to a Stronger Base: Replace aqueous NaOH/KOH with sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous DMF, THF, or acetonitrile). If using starting materials that may have absorbed water, dry them beforehand.

    • Monitor Deprotonation: When using NaH, the cessation of hydrogen gas evolution is a good visual indicator that deprotonation is complete before adding the alkylating agent.

Potential Cause 2: Poorly Reactive Alkylating Agent The Williamson ether synthesis is an Sₙ2 reaction.[9] Its success is highly dependent on the structure of the alkylating agent.

  • Explanation: The reaction works best with methyl and primary alkyl halides.[8][9] Secondary alkyl halides are prone to a competing E2 elimination reaction, which becomes the major pathway for tertiary halides, leading to the formation of alkenes instead of the desired ether.[9]

  • Recommended Solutions:

    • Check Your Halide: Ensure you are using a methyl, primary, or activated (e.g., allylic, benzylic) halide. Avoid tertiary halides entirely.

    • Improve the Leaving Group: The reactivity order for halides is I > Br > Cl.[10] If you are using an alkyl chloride with slow kinetics, consider switching to the corresponding bromide or iodide. Alternatively, convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate.[11]

Troubleshooting Workflow: Low Conversion

Below is a logical workflow for diagnosing low conversion issues.

G start Low or No Conversion Observed check_sm Check TLC/GC-MS: Is starting phenol present? start->check_sm deprotonation_issue Potential Issue: Incomplete Deprotonation or Low Alkylating Agent Reactivity check_sm->deprotonation_issue Yes degradation_issue Potential Issue: Product or Reagent Degradation check_sm->degradation_issue No yes_sm YES no_sm NO solution1 Solutions: 1. Use stronger base (NaH, KOtBu). 2. Ensure anhydrous conditions. 3. Use a more reactive leaving group (I > Br > Cl). deprotonation_issue->solution1 solution2 Solutions: 1. Lower reaction temperature. 2. Check stability of reagents. 3. Run under inert atmosphere (N2/Ar). degradation_issue->solution2

Caption: Decision tree for troubleshooting low reaction conversion.

FAQ 2: My reaction is messy, with multiple side products. How can I improve selectivity?

The primary side reaction with phenoxides is competitive C-alkylation.

  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring at the ortho and para positions (C-alkylation). The ratio of O- to C-alkylation is highly dependent on solvent and reaction conditions.

  • Recommended Solutions:

    • Solvent Choice is Critical: Polar aprotic solvents like DMF or acetonitrile strongly solvate the metal cation, leaving a "naked," highly reactive phenoxide oxygen. This dramatically favors O-alkylation. In contrast, polar protic solvents like ethanol can hydrogen-bond with the oxygen, making it less available and increasing the proportion of C-alkylation.

    • Temperature Control: Higher temperatures can sometimes favor C-alkylation. Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate is often beneficial. Start at room temperature or slightly elevated (40-60 °C) before resorting to higher temperatures.

    • Counter-ion: While less commonly modified, larger, softer counter-ions (like Cesium) can sometimes improve O-alkylation selectivity. Using Cs₂CO₃ as the base can be an effective strategy.[12]

Optimizing O- vs. C-Alkylation
ConditionFavors O-Alkylation (Ether)Favors C-Alkylation (Alkylphenol)Rationale
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Water)Protic solvents solvate the oxygen atom via H-bonding, hindering its nucleophilicity.
Temperature Lower Temperature (e.g., 25-60 °C)Higher Temperature (e.g., >80 °C)C-alkylation often has a higher activation energy.
Base Cs₂CO₃, K₂CO₃, NaHStronger bases at high tempThe counter-ion can influence the reactivity of the phenoxide.
FAQ 3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule?

Yes, but the conditions and expected outcome differ significantly from the Williamson ether synthesis.

  • Explanation: SNAr involves a nucleophile attacking the aromatic ring and displacing a leaving group (in this case, -Cl or -F).[13][14] This reaction is facilitated by strong electron-withdrawing groups (ortho or para to the leaving group) that can stabilize the negative charge of the intermediate Meisenheimer complex.[13][15] In this compound, the ring is not strongly electron-deficient. However, under forcing conditions (high temperature, strong nucleophile), substitution may be possible.

  • Which Halogen is Displaced? In SNAr reactions, the C-F bond is often more reactive than the C-Cl bond. This is counterintuitive based on bond strength but is because the high electronegativity of fluorine strongly stabilizes the rate-determining intermediate.[15] Therefore, nucleophilic attack would preferentially displace the fluorine atom at position 4.

  • Recommended Approach:

    • Use a strong nucleophile (e.g., NaOMe, NaNH₂).

    • Employ a polar aprotic solvent like DMSO or DMF.

    • High temperatures are typically required (often >150 °C).

    • Be aware that the phenolic proton will be removed first, and an excess of the nucleophile/base is necessary.

Part 3: Recommended Experimental Protocol

This section provides a robust starting protocol for the O-alkylation of this compound with a primary alkyl bromide.

Step-by-Step Methodology: Synthesis of 3-Chloro-4-fluoro-1-(propyloxy)benzene
  • Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise via syringe, keeping the internal temperature below 40 °C.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS until the starting phenol is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and more water.

  • Extraction: Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure ether product.

General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under N2 Atmosphere add_phenol 2. Add this compound and Anhydrous Solvent (DMF) setup->add_phenol deprotonate 3. Cool to 0°C Add NaH (1.1 eq) add_phenol->deprotonate add_alkyl_halide 4. Add Alkyl Halide (1.2 eq) deprotonate->add_alkyl_halide heat 5. Heat to 50-60°C Monitor by TLC/GC add_alkyl_halide->heat quench 6. Quench with H2O Perform Aqueous Workup heat->quench extract 7. Extract with 1M NaOH (Removes unreacted phenol) quench->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Standard workflow for O-alkylation of this compound.

Part 4: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16][17] Causes skin and serious eye irritation.[4][16][17] May cause respiratory irritation.[4][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16] All manipulations should be performed inside a certified chemical fume hood.[17][18]

  • Handling: Avoid creating dust.[18] Keep the container tightly closed in a dry, cool, and well-ventilated place.[16][17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

References

Technical Support Center: Purification of Crude 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-4-fluorophenol (CAS: 2613-23-2). This document is designed for researchers, scientists, and drug development professionals who handle this critical intermediate. Here, we address common challenges and provide field-proven solutions in a direct question-and-answer format to streamline your experimental workflow and enhance the purity of your final product.

Section 1: Initial Assessment & Safety First

Before any purification process, a thorough understanding of the compound's properties and associated hazards is essential. This initial phase dictates the choice of purification technique and the necessary safety protocols.

Q1: What are the critical physical and chemical properties of this compound that I must consider?

A1: Understanding the physicochemical properties is the foundation for designing a successful purification strategy. This compound is a solid at room temperature with a relatively low melting point. Its boiling point indicates that vacuum distillation is necessary to prevent thermal decomposition.

Table 1: Key Physicochemical Properties of this compound

Property Value Significance for Purification Reference
Molecular Formula C₆H₄ClFO - [1][2]
Molecular Weight 146.54 g/mol Essential for stoichiometric calculations. [1][3]
Melting Point 38-40 °C The compound is a low-melting solid, making recrystallization a primary purification choice. The melting point is a key indicator of purity. [4]
Boiling Point 104 °C at 11 mmHg The high boiling point at atmospheric pressure necessitates vacuum distillation to avoid decomposition. [3]
Appearance White to brown crystalline powder/lump Color often indicates the presence of impurities, which may be removed by recrystallization with activated carbon. [4][5]

| Solubility | Soluble in chloroform. Limited water solubility. | Guides the selection of solvents for recrystallization and extraction. |[3][6] |

Q2: What are the primary safety hazards associated with this compound and what precautions should I take?

A2: this compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) classifications, it can cause skin and eye irritation and may cause respiratory irritation.[1][7]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation during transfer.[9]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[9] Always consult the Safety Data Sheet (SDS) for complete information and seek medical attention if symptoms persist.[8][10]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most effective and economical method for purifying solid compounds like this compound. Success hinges on selecting the right solvent and controlling the crystallization process.

Q3: How do I select the best solvent system for recrystallizing this compound?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] For this compound, a mixed solvent system is often effective. A common approach involves dissolving the crude solid in a "good" solvent (like ethanol or isopropanol) at an elevated temperature and then adding a "poor" solvent (an anti-solvent, like water or hexane) dropwise until the solution becomes slightly cloudy (the saturation point).

Table 2: Solvent Screening Guide for this compound Recrystallization

Solvent Polarity Boiling Point (°C) Expected Behavior
Toluene Low 111 Good potential due to the aromatic nature of both solvent and solute.[11]
Ethanol/Water High (Mixed) 78-100 A common and effective system. Ethanol provides good solubility when hot, while water acts as an anti-solvent to induce crystallization upon cooling.[11]
Isopropanol/Water Medium (Mixed) 82-100 Similar to ethanol/water, offering good solubility control.[11]
Hexane Low 69 Likely has low solubility at all temperatures; best used as an anti-solvent with a more polar primary solvent.[11]

| Ethyl Acetate | Medium | 77 | May work as a single solvent or as part of a mixed system.[11] |

Q4: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated, causing the compound to separate as a liquid.[11]

  • Causality: The low melting point of this compound (38-40 °C) makes it prone to oiling out, especially in high-boiling solvents or if cooled too rapidly.

  • Solution 1 (Add More Solvent): Reheat the mixture to dissolve the oil. Add a small amount of the primary ("good") solvent to reduce the saturation level and then allow it to cool slowly again.[11]

  • Solution 2 (Slow Cooling): Ensure the solution cools as slowly as possible. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.[11][12]

  • Solution 3 (Change Solvent): If the problem persists, consider a different solvent system with a lower boiling point.

Q5: No crystals are forming, even after placing the flask in an ice bath. What are my options?

A5: This indicates the solution is not sufficiently saturated. Crystal formation requires nucleation, which can sometimes be difficult to initiate.

  • Causality: Too much solvent was likely used during the initial dissolution step.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[13]

  • Solution 2 (Seed Crystal): Add a tiny, pure crystal of this compound to the solution. This "seed" provides a template for further crystallization.[13]

  • Solution 3 (Reduce Solvent Volume): Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again slowly.

Q6: My final product is still yellow or brown. How can I remove colored impurities?

A6: Persistent color is typically due to high-molecular-weight by-products or oxidation products that are present in small quantities but are highly colored.

  • Causality: These impurities are often adsorbed onto the surface of the desired crystals.

  • Solution (Activated Carbon): After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the clear solution to cool and crystallize.[11] Be careful not to add too much carbon, as it can also adsorb your product and reduce the yield.

Section 3: Troubleshooting Distillation

For larger quantities or to remove non-volatile or highly soluble impurities, vacuum distillation can be a viable technique.

Q7: When is distillation a suitable method for purifying this compound?

A7: Distillation is most effective when there is a significant difference in boiling points between your product and the impurities. Given that this compound boils at 104 °C at 11 mmHg, this technique is suitable for:

  • Removing volatile solvents or low-boiling impurities.

  • Separating the product from non-volatile impurities (e.g., salts, polymeric materials).

  • Large-scale purification where recrystallization might be less practical.

Q8: I'm observing decomposition or darkening of my compound during distillation. How can I prevent this?

A8: Phenols are susceptible to oxidation and decomposition at high temperatures.

  • Causality: Heating the compound to its atmospheric boiling point (~225 °C) will almost certainly cause degradation.

  • Solution (Vacuum Distillation): The primary solution is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point significantly, allowing the compound to distill at a temperature where it is thermally stable.[3][14] For this compound, a vacuum of around 10-15 mmHg is recommended.[3]

  • Additional Tip: Ensure the distillation apparatus is free of leaks to maintain a stable vacuum. Using a short-path distillation apparatus can minimize the surface area and time the compound spends at high temperatures.[14]

Section 4: Troubleshooting Column Chromatography

When recrystallization or distillation fails to separate closely related impurities, flash column chromatography is the method of choice.[15]

Q9: How do I choose the right eluent (solvent system) for purifying this compound by column chromatography?

A9: The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate, with good separation from all impurities.

  • Methodology: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Run TLC plates with different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) to find the optimal system.

  • Expert Insight: Because phenols can "streak" on silica gel due to their acidic nature, adding a very small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape and separation.

Q10: The separation between my product and an impurity is poor (Rf values are too close). How can I improve the resolution?

A10: Poor resolution is a common challenge.

  • Causality: The impurity has a polarity very similar to your product.

  • Solution 1 (Decrease Eluent Polarity): Use a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and often enhancing separation.[15]

  • Solution 2 (Gradient Elution): Start with a low-polarity eluent to separate the less polar impurities, and then gradually increase the polarity of the eluent over time to elute your product and then the more polar impurities.[16]

  • Solution 3 (Change Stationary Phase): If silica gel is not effective, consider using a different stationary phase like alumina, which has different adsorptive properties.[17]

Section 5: Purity Assessment

Verifying the purity of your final product is a critical final step.

Q11: How can I confirm the purity of my final this compound?

A11: A combination of methods should be used for a confident assessment.

  • Melting Point Analysis: A pure compound will have a sharp melting point range that matches the literature value (38-40 °C). Impurities typically cause the melting point to be depressed and broaden the range.[11]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Spot your purified material alongside the crude starting material to visualize the removal of impurities.[14]

  • Gas Chromatography (GC) or HPLC: These techniques provide quantitative data on purity and can detect trace impurities that may not be visible on TLC.[18][19]

  • Spectroscopy (NMR, MS): ¹H NMR, ¹³C NMR, and ¹⁹F NMR can confirm the structure of the compound and identify any structurally related impurities. Mass spectrometry confirms the molecular weight.[18]

Q12: What are the common impurities I should be looking for in crude this compound?

A12: Impurities often stem from the synthetic route. Common sources include the chlorination of 4-fluorophenol or the diazotization of 3-chloro-4-fluoroaniline.

  • Isomeric Impurities: Regioisomers such as 2-chloro-4-fluorophenol or 4-chloro-3-fluorophenol are common and can be difficult to separate.[6][20]

  • Starting Materials: Unreacted 4-fluorophenol or 3-chloro-4-fluoroaniline.[21][22]

  • Over-chlorinated Products: Dichlorinated species like 2,6-dichloro-4-fluorophenol can be present if chlorination is not carefully controlled.[21]

Section 6: Standard Operating Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

  • Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 0.1-0.2 g). Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if carbon was used): Pre-heat a funnel and a clean receiving flask. Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.[11]

  • Crystallization: Reheat the clear filtrate to boiling. Slowly add hot water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated (e.g., with glass wool).[12] Once at room temperature, the flask can be placed in an ice bath for 20-30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 30 °C) to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., 90:10 Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.[16]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the sample. Maintain a constant flow rate.[15]

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Section 7: Visual Workflows

Purification_Decision_Tree Start Crude this compound Impurity_Check What is the nature of the main impurity? Start->Impurity_Check Solid_Impurity Is the impurity a solid with different solubility? Impurity_Check->Solid_Impurity Solubility Profile Volatile_Impurity Are impurities highly volatile or non-volatile? Impurity_Check->Volatile_Impurity Boiling Point Similar_Polarity Are impurities isomers with similar polarity? Impurity_Check->Similar_Polarity Polarity Solid_Impurity->Volatile_Impurity No Recrystallize Recrystallization Solid_Impurity->Recrystallize Yes Volatile_Impurity->Similar_Polarity No Distill Vacuum Distillation Volatile_Impurity->Distill Yes Chromatography Column Chromatography Similar_Polarity->Chromatography Yes

Caption: Decision tree for selecting a purification technique.

Recrystallization_Workflow cluster_steps Recrystallization Process A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insolubles) A->B C 3. Induce Crystallization (Slow Cooling) B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (Cold Solvent) D->E F 6. Dry Crystals (Vacuum Oven) E->F End Pure Product F->End Start Crude Product Start->A

Caption: Standard workflow for purification by recrystallization.

References

Technical Support Center: Synthesis of 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorophenol (CAS 2613-23-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on preventing common side reactions and troubleshooting experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.

Section 1: The Core Challenge – Understanding Regioselectivity

A frequent point of confusion in synthesizing this compound is the choice of starting material. A common, yet incorrect, assumption is to attempt a direct electrophilic chlorination of 4-fluorophenol. Understanding why this approach fails is the first step to a successful synthesis.

Why Direct Chlorination of 4-Fluorophenol Yields the Wrong Isomer

The outcome of an electrophilic aromatic substitution reaction is dictated by the directing effects of the substituents already on the aromatic ring.[1][2] In 4-fluorophenol, we have two key groups:

  • Hydroxyl (-OH): A strongly activating, ortho, para-directing group. It donates electron density into the ring, stabilizing the carbocation intermediate formed during substitution.[2]

  • Fluorine (-F): A deactivating group due to its strong inductive electron withdrawal, but it is also ortho, para-directing because of resonance electron donation.[3]

The powerful activating effect of the hydroxyl group dominates the reaction, directing the incoming electrophile (Cl+) primarily to the positions ortho to it (positions 2 and 6), as the para position is already occupied. Therefore, this reaction overwhelmingly produces 2-Chloro-4-fluorophenol , not the desired 3-chloro isomer.[4][5]

G cluster_0 Electrophilic Chlorination of 4-Fluorophenol Start 4-Fluorophenol Intermediate Arenium Ion Intermediate (Stabilized at C2/C6) Start->Intermediate -OH group directs to ortho position MajorProduct Major Product: 2-Chloro-4-fluorophenol Intermediate->MajorProduct Deprotonation (fast) MinorProduct Minor Product: This compound (Trace Amounts) Intermediate->MinorProduct Minor pathway Reagents Chlorinating Agent (e.g., Cl2) Reagents->Intermediate Attacks Ring

Caption: Regioselectivity in the chlorination of 4-fluorophenol.

The Recommended Synthetic Pathway

A reliable and widely used method to synthesize this compound involves a Sandmeyer-type reaction sequence starting from 3-Chloro-4-fluoroaniline . This approach ensures the correct placement of the chloro and fluoro substituents before the introduction of the hydroxyl group.

G A 3-Chloro-4-fluoroaniline B Diazonium Salt Intermediate A->B Diazotization NaNO2, aq. Acid 0-5 °C C This compound B->C Hydrolysis H2O, Heat (Δ)

Caption: Recommended workflow for this compound synthesis.

Section 2: Troubleshooting the Diazotization-Hydrolysis Pathway

This section addresses the most common issues encountered during the two-step synthesis from 3-Chloro-4-fluoroaniline.

Q1: My reaction produced a low yield of the desired phenol along with a significant amount of dark, insoluble tar. What is the primary cause?

A: This is a classic symptom of uncontrolled diazonium salt decomposition. The diazonium salt intermediate is thermally unstable. If the hydrolysis is performed by heating the entire batch of the cold diazonium salt solution, a rapid, exothermic decomposition can occur, leading to polymerization and tar formation instead of clean conversion to the phenol.

  • Causality: The diazonium cation can react through multiple pathways. The desired pathway is nucleophilic substitution by water. However, at high concentrations and temperatures, radical decomposition and coupling reactions dominate, leading to intractable polymeric materials.

  • Solution: Controlled Hydrolysis Protocol:

    • Prepare the diazonium salt solution in one flask and keep it strictly between 0-5 °C.

    • In a separate, larger flask, bring a dilute aqueous acid solution (e.g., 10% v/v H₂SO₄) to a boil or near-boil (~100 °C).

    • Add the cold diazonium salt solution dropwise or via an addition funnel to the boiling acid. This ensures that the concentration of the diazonium salt in the hot solution is always very low, favoring the desired hydrolysis reaction over decomposition and coupling side reactions.

    • After the addition is complete, maintain the heat for a short period (e.g., 15-30 minutes) to ensure full conversion.

    • The product can then be isolated, for instance, by steam distillation or solvent extraction after cooling.

Q2: My purified product is contaminated with the starting material, 3-Chloro-4-fluoroaniline. How can I improve the conversion?

A: The presence of starting material indicates incomplete diazotization. This is the most critical step and requires careful control of reaction parameters.

  • Causality: The formation of the nitrosating agent, nitrous acid (HNO₂), from NaNO₂ and a strong acid is temperature-dependent and requires a stoichiometric balance. If the reaction is too warm, the nitrous acid decomposes. If there is insufficient acid or nitrite, the reaction will be incomplete.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature rigorously between 0 °C and 5 °C using an ice/salt bath. Temperatures above 5 °C lead to premature decomposition of both nitrous acid and the diazonium salt product.

    • Reagent Addition: Dissolve the sodium nitrite in a minimal amount of water and add this solution slowly and subsurface to the acidic solution of the aniline. This prevents localized high concentrations of HNO₂ which can lead to side reactions.

    • Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05-1.10 equivalents) to ensure all the aniline reacts.

    • Monitoring for Completion: After the addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test, i.e., the paper turning blue/black, indicates excess HNO₂ and thus the completion of diazotization). If the test is negative, a small additional amount of NaNO₂ solution can be added.

Q3: During the diazotization, my reaction mixture turned a deep red/orange color, and I isolated a colored impurity. What is this side reaction?

A: You have likely formed an azo compound. This occurs when the newly formed diazonium salt (an electrophile) couples with a nucleophilic species in the reaction mixture.

  • Causality: The most common nucleophile is unreacted 3-chloro-4-fluoroaniline. This coupling reaction is fastest under less acidic conditions (pH > 4) or at elevated temperatures. The resulting diazoamino compound can rearrange to form a stable, highly conjugated, and intensely colored azo dye.

  • Prevention:

    • Maintain Low Temperature: As with incomplete reactions, keeping the temperature at 0-5 °C is critical to slow the rate of this side reaction.

    • Ensure Sufficient Acidity: The reaction should be run in a strong acid like HCl or H₂SO₄. The excess acid keeps the concentration of free, unprotonated aniline low, as the protonated anilinium salt is not nucleophilic and will not couple.

    • Order of Addition: Adding the aniline solution to the acid first, followed by the slow addition of the nitrite solution, is the standard and recommended procedure.

Section 3: Frequently Asked Questions (FAQs)

Q1: To be certain, is there any condition under which I can chlorinate 4-fluorophenol to get the 3-chloro isomer?

A: No. Based on the fundamental principles of electrophilic aromatic substitution, the regiochemical outcome is overwhelmingly directed to the 2- and 6-positions by the hydroxyl group. While reaction conditions can slightly alter the ratio of mono- to di-substituted products, they cannot override the inherent directing effects to favor the 3-position.[4][5][6] Any claim of synthesizing this compound via this route should be treated with extreme skepticism.

Q2: If I were trying to make 2-Chloro-4-fluorophenol, what are the key side products and how are they minimized?

A: The primary side reaction in the synthesis of 2-Chloro-4-fluorophenol from 4-fluorophenol is over-chlorination, leading to 2,6-dichloro-4-fluorophenol .[6] Minimizing this byproduct is key to achieving high purity.

  • Key Insight: A crucial and somewhat counter-intuitive finding is that this reaction proceeds with higher selectivity in the absence of a traditional Lewis acid catalyst (e.g., FeCl₃, AlCl₃).[4][5] The presence of such catalysts often increases the rate of dichlorination.

  • Optimization Parameters:

    • Stoichiometry: Use a precise 1:1 molar ratio of 4-fluorophenol to the chlorinating agent (e.g., chlorine gas or sulfuryl chloride).

    • Temperature: Moderate temperatures (e.g., 25-60 °C) often provide a good balance of reaction rate and selectivity.[4][6]

    • Reaction Monitoring: Closely monitor the reaction's progress using GC or HPLC and stop it as soon as the starting material is consumed to prevent further chlorination of the product.

Q3: My final phenolic product develops a pink or brown color upon standing. What causes this and how can I prevent it?

A: Phenols are susceptible to air oxidation. Trace metal impurities can catalyze this process, which proceeds via a phenoxy radical intermediate. These radicals can then couple to form colored, quinone-type structures or other dimers and polymers.[7][8][9]

  • Prevention Strategies:

    • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

    • Light Exclusion: Store in an amber bottle or in the dark, as light can initiate radical reactions.

    • Low Temperature: Refrigeration will slow the rate of oxidation.

    • High Purity: Ensure the product is free from metallic impurities, which can be removed by washing with a chelating agent like EDTA during workup, if necessary.

Section 4: Protocols and Data Summary

Protocol 1: Synthesis of this compound via Diazotization-Hydrolysis

This is a representative laboratory-scale protocol. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Chloro-4-fluoroaniline (1.0 eq) and a 3M solution of hydrochloric acid (3.0 eq).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature never exceeds 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Hydrolysis:

    • In a separate, larger flask, heat a 10% (v/v) aqueous solution of sulfuric acid to boiling.

    • Slowly add the cold diazonium salt solution from the first step to the boiling sulfuric acid via a dropping funnel. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the mixture at reflux for 20 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or recrystallization.

Table 1: Troubleshooting Summary
Issue ObservedProbable Cause(s)Recommended Solution(s)
Low Yield, Tar Formation Uncontrolled diazonium salt decomposition during hydrolysis.Add cold diazonium solution slowly to pre-heated dilute acid.
Starting Aniline in Product Incomplete diazotization.Maintain temperature at 0-5 °C; use slight excess of NaNO₂; ensure sufficient acid.
Colored (Azo) Impurities Coupling of diazonium salt with unreacted aniline.Maintain low temperature (0-5 °C) and high acidity (excess strong acid).
Product Darkens on Storage Air oxidation of the phenol product.Store under an inert atmosphere (N₂/Ar), in the dark, at low temperature.
Table 2: Influence of Conditions on Direct Chlorination of 4-Fluorophenol

This table summarizes literature data for the synthesis of the isomer, 2-Chloro-4-fluorophenol, to illustrate key principles.

Chlorinating AgentSolvent / MediumTemperature (°C)CatalystProduct Composition (%)Reference
Chlorine GasLiquid 4-Fluorophenol50None98.9% (2-Chloro), 1.0% (Di-chloro), 0.1% (Unreacted)[4]
Chlorine GasCarbon TetrachlorideNot SpecifiedNone95.4% (2-Chloro), 3.6% (Di-chloro), 1.1% (Unreacted)[4]
Chlorine Gas3.5% NaCl Solution25-35None93.0% (2-Chloro), 6.4% (Di-chloro), 0.6% (Unreacted)[6]
Chlorine GasWater60None92.3% (2-Chloro), 5.8% (Di-chloro), 1.9% (Unreacted)[6]

Section 5: References

  • Benchchem. (n.d.). Common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal". Retrieved from Benchchem website.

  • Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 4-Chloro-3-Fluorophenol and Its Applications - FAQ. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation. J Am Chem Soc. 147(37), 34089-34100. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Analytical validation of 3-Chloro-4-fluoroaniline synthesis. Retrieved from Benchchem website.

  • Benchchem. (n.d.). 2-Chloro-4-fluorophenol | 1996-41-4. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Removal of 4-chlorophenol, bisphenol A and nonylphenol mixtures by aqueous chlorination and formation of coupling products | Request PDF. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Retrieved from Benchchem website.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from --INVALID-LINK--

  • Molecules. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from --INVALID-LINK--

  • European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL. Retrieved from --INVALID-LINK--

  • PubMed. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 27(15), 4842. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from --INVALID-LINK--

  • Patsnap Eureka. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How can I prevent protein dimerization?. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Key Intermediate for Advanced Chemical Production. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol. Retrieved from --INVALID-LINK--

  • Taylor & Francis. (n.d.). Electrophilic aromatic substitution – Knowledge and References. Retrieved from --INVALID-LINK--

References

degradation pathways of 3-Chloro-4-fluorophenol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the degradation of 3-Chloro-4-fluorophenol (3-Cl-4-FP). This guide is designed for researchers, scientists, and professionals in drug development and environmental science who are working with or studying the fate of this halogenated aromatic compound. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to support your experimental work.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the degradation of this compound, providing the necessary theoretical background for experimental design.

Q1: What makes this compound a compound of interest and a challenge for degradation studies?

A1: this compound is a di-halogenated aromatic compound. Its structure, featuring both chlorine and fluorine atoms on a phenol ring, makes it a recalcitrant molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it particularly resistant to cleavage. The presence of two different halogens introduces asymmetry, which can lead to complex degradation pathways and a variety of intermediates. These compounds are of interest due to their potential toxicity and persistence in the environment, often arising as byproducts from industrial processes or the breakdown of more complex chemicals like pesticides and pharmaceuticals.[1]

Q2: What are the principal strategies for degrading this compound in a laboratory setting?

A2: The primary strategies fall into two major categories:

  • Microbial Degradation (Bioremediation): This approach utilizes microorganisms (bacteria or fungi) that can use the compound as a carbon and energy source or co-metabolize it in the presence of other growth substrates.[1][2] Degradation is enzymatic and typically involves initial hydroxylation and/or dehalogenation steps.[1]

  • Advanced Oxidation Processes (AOPs): These are chemical methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize the target compound.[3][4] Common AOPs include photocatalysis (e.g., UV/TiO₂), Fenton/Photo-Fenton reactions (H₂O₂/Fe²⁺), and ozonation.[5][6] These methods are generally faster but can be less specific and more costly than microbial approaches.

Q3: Which halogen is likely to be removed first during degradation, the chlorine or the fluorine?

A3: The C-Cl bond is significantly weaker than the C-F bond. Therefore, from a purely chemical standpoint, chlorine is more likely to be removed first in most degradation pathways, whether microbial or chemical. Reductive dehalogenation, a common anaerobic microbial process, and nucleophilic substitution reactions preferentially target the chlorine atom. However, some specific enzymatic systems, such as certain monooxygenases, can catalyze hydrolytic defluorination as an initial step.[7] The exact sequence will depend on the specific conditions and microbial strains or chemical system employed.

Section 2: Microbial Degradation Pathways & Troubleshooting

Microbial degradation offers a cost-effective and environmentally friendly approach. However, it is fraught with challenges such as microbial inhibition and the formation of dead-end metabolites.

Frequently Asked Questions (Microbial)

Q4: What is the likely initial enzymatic attack on the 3-Cl-4-FP ring?

A4: Based on studies of similar halogenated phenols, the initial attack is typically catalyzed by a monooxygenase or dioxygenase enzyme.[1] This leads to the hydroxylation of the aromatic ring. For 3-Cl-4-FP, two primary initial pathways are plausible:

  • Pathway A: Hydroxylation leading to a substituted catechol. The enzyme would add a hydroxyl group ortho to the existing one, likely forming 3-chloro-4-fluorocatechol. This catechol would then be a substrate for ring-cleavage dioxygenases.[1]

  • Pathway B: Hydrolytic dehalogenation. A specialized monooxygenase could catalyze the replacement of either the fluorine or chlorine atom with a hydroxyl group. Given the stability of the C-F bond, initial dechlorination to form 4-fluorocatechol is a more probable variant of this pathway. Another possibility, observed in 4-fluorophenol degradation, is the formation of a hydroquinone derivative via displacement of the fluorine atom.[7]

Q5: My microbial culture shows initial degradation of 3-Cl-4-FP, but then the process stalls. What could be the cause?

A5: This is a common issue often caused by:

  • Metabolite Toxicity: The formation of an intermediate, such as 3-chloro-4-fluorocatechol, can be more toxic than the parent compound, inhibiting further enzymatic activity.[2] In some cases, meta-cleavage of chlorocatechols can lead to the formation of "suicide" metabolites that irreversibly inactivate the ring-cleavage enzyme.[1]

  • Substrate Inhibition: High initial concentrations of 3-Cl-4-FP itself can be toxic to the microorganisms, leading to a prolonged lag phase or complete cessation of activity.[2]

  • Nutrient Limitation: The culture may have depleted essential nutrients (e.g., nitrogen, phosphorus) required for sustained metabolic activity.

Troubleshooting Guide: Microbial Degradation
Issue Possible Cause(s) Troubleshooting Steps
No degradation observed 1. Toxicity of 3-Cl-4-FP. 2. Inappropriate microbial inoculum. 3. Suboptimal culture conditions (pH, temp).1. Perform a toxicity assay with a range of 3-Cl-4-FP concentrations. Start experiments at a low, sub-lethal concentration. 2. Use a microbial consortium from a contaminated site or one known to degrade other chlorophenols. 3. Optimize pH (typically 6.5-7.5) and temperature (25-35°C) for the selected culture.
Degradation starts but stops prematurely 1. Accumulation of toxic intermediates. 2. Depletion of co-substrates or nutrients. 3. Drastic pH shift due to HCl/HF release.1. Analyze for intermediates using HPLC or GC-MS. If an intermediate is identified, test its toxicity on the culture. 2. Replenish the medium with a primary carbon source (if co-metabolism) or essential nutrients. 3. Use a buffered medium to maintain a stable pH throughout the experiment.
Inconsistent degradation rates 1. Incomplete acclimatization of the culture. 2. Fluctuation in experimental conditions.1. Ensure the culture has been properly acclimatized to 3-Cl-4-FP through several sub-culturing steps. 2. Tightly control temperature, pH, and aeration/agitation.
Proposed Microbial Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound, initiating with hydroxylation to form a catechol intermediate, followed by ortho-ring cleavage.

Microbial_Degradation cluster_0 Phase 1: Ring Activation & Cleavage cluster_1 Phase 2: Dehalogenation & Funneling 3Cl4FP This compound CFC 3-Chloro-4-fluorocatechol 3Cl4FP->CFC Monooxygenase CCM 2-Chloro-3-fluoro-cis,cis-muconate CFC->CCM Catechol 1,2-dioxygenase (Ortho-cleavage) DL Dienelactone Intermediate CCM->DL Muconate Cycloisomerase (-Cl⁻, -F⁻) MA Maleylacetate DL->MA Dienelactone Hydrolase TCA TCA Cycle MA->TCA Maleylacetate Reductase

Caption: Proposed microbial degradation pathway for this compound.

Section 3: Advanced Oxidation Processes (AOPs) & Troubleshooting

AOPs are powerful tools for the complete mineralization of refractory compounds like 3-Cl-4-FP. Success depends on the careful optimization of reaction parameters.

Frequently Asked Questions (AOPs)

Q6: What is the fundamental mechanism of AOPs on 3-Cl-4-FP?

A6: The core mechanism is the generation of hydroxyl radicals (•OH), which are extremely powerful and non-selective oxidizing agents.[3] The degradation proceeds in three general stages:

  • Initial Attack: •OH radicals attack the electron-rich aromatic ring of 3-Cl-4-FP. This can occur via hydroxyl addition to the ring or abstraction of the phenolic hydrogen.

  • Formation of Intermediates: This initial attack leads to the formation of hydroxylated and dehalogenated intermediates like chlorohydroquinone, fluorocatechol, benzoquinones, and eventually, ring cleavage.[8][9]

  • Mineralization: The aromatic ring is opened, forming short-chain carboxylic acids (e.g., maleic, oxalic, formic acid). These are subsequently oxidized to CO₂, H₂O, Cl⁻, and F⁻.[9]

Q7: I am using a UV/TiO₂ photocatalysis system, but the degradation rate of 3-Cl-4-FP is very low. What should I check?

A7: Low efficiency in photocatalysis experiments is a frequent problem. Key factors to verify are:

  • Catalyst Concentration: There is an optimal TiO₂ loading. Too little catalyst results in insufficient surface area and photon absorption. Too much catalyst can lead to particle agglomeration and light scattering, reducing light penetration into the solution.

  • Solution pH: The pH affects the surface charge of the TiO₂ catalyst and the speciation of the 3-Cl-4-FP. The surface of TiO₂ is positively charged at low pH and negatively charged at high pH. This influences the adsorption of the substrate onto the catalyst surface, which is a critical step.

  • Presence of Scavengers: Other species in your solution (e.g., carbonate/bicarbonate ions, certain alcohols) can scavenge •OH radicals, competing with the target compound and reducing the degradation efficiency.[5]

  • Lamp Intensity and Wavelength: Ensure your UV lamp is emitting at an appropriate wavelength (e.g., <387 nm for anatase TiO₂) and that its intensity has not diminished over time.

Troubleshooting Guide: Advanced Oxidation Processes
Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency (Photocatalysis) 1. Suboptimal catalyst loading. 2. Incorrect pH. 3. Presence of radical scavengers in the matrix. 4. Catalyst deactivation.1. Perform experiments with varying catalyst concentrations (e.g., 0.1 to 2.0 g/L) to find the optimum. 2. Adjust the initial pH of the solution (test a range, e.g., pH 3 to 9). 3. Use high-purity water. If using a complex matrix, consider a pre-treatment step. 4. Check for catalyst fouling. Wash and recalcine the catalyst if necessary.
Incomplete mineralization (TOC not decreasing) 1. Insufficient reaction time or oxidant dose. 2. Formation of recalcitrant byproducts.1. Extend the reaction time. In Fenton/H₂O₂ systems, increase the oxidant concentration. 2. Identify intermediates via LC-MS or GC-MS. Some short-chain acids formed after ring-opening can be resistant to further oxidation.
Poor reproducibility 1. Inconsistent lamp output. 2. Temperature fluctuations. 3. Inconsistent mixing.1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible. 2. Use a water jacket or thermostatic bath to maintain constant temperature. 3. Ensure consistent and vigorous stirring to keep the catalyst suspended (for photocatalysis) and the solution homogenous.
Proposed AOP Degradation Pathway

This diagram shows a generalized pathway for the degradation of this compound by hydroxyl radicals generated via AOPs.

AOP_Degradation 3Cl4FP This compound Attack •OH Attack 3Cl4FP->Attack Intermediates Hydroxylated & Dehalogenated Intermediates (e.g., Chlorohydroquinone, Benzoquinones) Attack->Intermediates RingCleavage Ring Cleavage Intermediates->RingCleavage Acids Short-Chain Carboxylic Acids (Maleic, Oxalic, Formic Acid) RingCleavage->Acids Mineralization Mineralization Acids->Mineralization EndProducts CO₂ + H₂O + Cl⁻ + F⁻ Mineralization->EndProducts

Caption: Generalized AOP degradation pathway for this compound.

Section 4: Experimental Protocols & Data Management

Protocol 1: General Photocatalytic Degradation Experiment (UV/TiO₂)

This protocol outlines a standard procedure for assessing the photocatalytic degradation of 3-Cl-4-FP.

Materials:

  • Photoreactor with a UV lamp (e.g., Mercury lamp) and cooling jacket.

  • TiO₂ photocatalyst (e.g., Degussa P25).

  • This compound stock solution.

  • High-purity water.

  • Magnetic stirrer and stir bars.

  • pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH).

  • Syringes and syringe filters (0.22 µm).

  • HPLC or GC-MS for analysis.

Procedure:

  • Catalyst Suspension: Prepare a specific volume (e.g., 250 mL) of an aqueous suspension of the TiO₂ catalyst at the desired concentration (e.g., 1.0 g/L).

  • pH Adjustment: Place the suspension in the photoreactor and adjust the pH to the target value while stirring.

  • Add Substrate: Spike the suspension with the 3-Cl-4-FP stock solution to achieve the desired initial concentration (e.g., 20 mg/L).

  • Adsorption Equilibrium: Stir the mixture in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the substrate. Take a "time zero" (t=0) sample at the end of this period.

  • Initiate Photoreaction: Turn on the UV lamp and the cooling system.

  • Sampling: Withdraw aliquots (e.g., 1-2 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction.

  • Analysis: Analyze the filtrate for the concentration of 3-Cl-4-FP and potential intermediates using a validated analytical method.[10][11]

Protocol 2: Analytical Method - HPLC-UV

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Conditions:

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting point is 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Scan for optimal wavelength; ~280 nm is a good starting point for phenolic compounds.

  • Quantification: Use an external calibration curve prepared with standards of 3-Cl-4-FP of known concentrations.

Data Summary Table

When reporting results, a clear summary of experimental conditions is crucial for reproducibility.

ParameterCondition 1Condition 2Condition 3
Degradation Method UV/TiO₂FentonMicrobial
Initial [3-Cl-4-FP] (mg/L) 202020
pH 5.03.07.0
Catalyst/Reagent Conc. 1.0 g/L TiO₂10 mg/L Fe²⁺, 50 mg/L H₂O₂10⁹ CFU/mL
Reaction Time (min) 120602400 (40h)
Degradation (%) ValueValueValue
Rate Constant (k) ValueValueValue

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reagents (Stock Solution, Catalyst Slurry) C Set Up Reactor A->C B Calibrate Instruments (pH meter, HPLC) B->C D Equilibrate in Dark (Adsorption) C->D E Initiate Reaction (Turn on UV/Add Reagent) D->E F Collect Samples at Time Intervals E->F G Filter Samples F->G H Analyze via HPLC/GC-MS G->H I Process Data (Calculate Concentrations, Rates) H->I

References

Technical Support Center: Managing Thermal Stability in 3-Chloro-4-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Chloro-4-fluorophenol. As a Senior Application Scientist, my goal is to provide you with the necessary technical insights and practical guidance to ensure the thermal stability and safety of your reactions. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Hazards

This section addresses fundamental questions about the inherent thermal risks associated with this compound.

Q1: What are the primary thermal hazards associated with reactions involving this compound?

A1: The primary hazard is the potential for a runaway exothermic reaction. Many common synthetic transformations involving phenols, such as nitration, alkylation, and certain catalyzed couplings, are highly exothermic. If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature can rise uncontrollably. This leads to a dangerous cycle where the increased temperature further accelerates the reaction rate, potentially causing a rapid increase in pressure, reactor failure, and release of hazardous materials.[1][2][3] Strong heating can lead to the formation of explosive mixtures with air.

Q2: What specific chemical properties of this compound contribute to these hazards?

A2: this compound's reactivity is rooted in its structure as an activated aromatic compound. The phenolic hydroxyl group activates the ring towards electrophilic substitution, which are often highly exothermic reactions. Furthermore, under conditions of strong heating or in the presence of certain incompatibilities, the molecule itself can decompose.[4][5] Hazardous decomposition products can include toxic and corrosive gases like carbon oxides, hydrogen chloride, and hydrogen fluoride.[5]

Q3: What materials and conditions should be strictly avoided when working with this compound?

A3: Based on safety data, several materials and conditions are incompatible and can increase the risk of a hazardous reaction. These include:

  • Strong Oxidizing Agents: Can lead to a violent, uncontrolled oxidation reaction.

  • Acid Anhydrides and Acid Halides: Can react exothermically with the hydroxyl group.

  • Strong Bases: While used in some reactions, their addition can generate significant heat and should be carefully controlled.[4][5]

  • Certain Metals: Materials like aluminum, copper, and its alloys should be avoided as they may catalyze decomposition or side reactions.

  • Strong Heating: As this can lead to decomposition and the formation of explosive vapor-air mixtures.

Table 1: Key Physical and Safety Properties of this compound

PropertyValueSource
CAS Number2613-23-2[6][7]
Molecular FormulaC6H4ClFO[6][7]
Molecular Weight146.55 g/mol [7][8][9]
Melting Point38-40 °C[9][10]
Boiling Point104 °C @ 11 mmHg[8][9]
Flash Point109 °C (228 °F)[5][9][10]
Incompatible MaterialsStrong oxidizing agents, strong bases, acid anhydrides, acid halides, aluminum, copper.[4][5]
Hazardous DecompositionCarbon oxides, Hydrogen chloride gas, Hydrogen fluoride.[4][5]

Part 2: Troubleshooting Guide - Responding to In-Process Events

This section provides actionable advice for specific issues that may arise during an experiment.

Q4: My reaction temperature is rapidly increasing beyond the set point. What are the immediate steps I must take?

A4: An unexpected temperature spike is a critical warning sign of a potential runaway reaction. Your immediate priority is to bring the reaction under control safely. Follow this emergency response hierarchy:

  • Alert Personnel: Immediately inform your lab colleagues and supervisor of the situation.

  • Enhance Cooling: Maximize the cooling to the reactor. If using a chiller, set it to its lowest possible temperature and ensure maximum flow. If using an ice bath, add more ice and salt to lower its temperature.

  • Stop Reagent Addition: If you are adding any reagents, stop the feed immediately. This cuts off the fuel for the exothermic event.

  • Initiate Emergency Quench: If the temperature continues to rise despite maximum cooling, you must quench the reaction. This should be done by adding a pre-determined, appropriate quenching agent to rapidly stop the chemical reaction. Do not hesitate; a delayed response can be catastrophic.[11]

  • Prepare for Evacuation: If the reaction cannot be controlled, evacuate the area immediately and follow your facility's emergency procedures.

dot

Thermal_Excursion_Response Start Temperature Spike Detected (>5-10°C above setpoint) Step1 1. Alert Personnel & Maximize Cooling Start->Step1 Step2 2. Stop All Reagent Addition Immediately Step1->Step2 Decision1 Is Temperature Stabilizing or Decreasing? Step2->Decision1 Step3 3. Initiate Pre-Planned Emergency Quench Protocol Decision1->Step3 No End_Safe Monitor Reaction Until Stable & Investigate Cause Decision1->End_Safe Yes Decision2 Is Quench Effective? Step3->Decision2 Step4 4. Evacuate Area & Follow Emergency Plan Decision2->Step4 No Decision2->End_Safe Yes End_Unsafe Emergency Services Handle Incident Step4->End_Unsafe

Caption: Decision tree for responding to a thermal excursion.

Q5: I'm observing localized boiling or discoloration near the reactor walls, but the bulk temperature reading is normal. What is happening?

A5: This indicates the formation of localized "hot spots" and is a classic sign of inadequate mixing. Poor agitation fails to dissipate the heat generated at the point of reagent addition or on the reactor surface, leading to areas of much higher temperature than the probe reading. This is extremely dangerous as it can initiate a runaway reaction in a localized area that then propagates through the bulk solution.

Solution:

  • Immediate: If safe, increase the agitation speed.

  • Long-Term: Re-evaluate your reactor and impeller design. For viscous reactions or reactions with solids, a different type of agitator (e.g., anchor or turbine) may be necessary to ensure homogenous mixing and heat distribution.

Q6: How do I design a reliable emergency quenching procedure for my reaction?

A6: A robust quenching plan is not an afterthought; it's a critical part of your experimental design.

  • Identify a Quenching Agent: The ideal agent rapidly neutralizes a key reactant or catalyst without producing a large exotherm or significant gas evolution itself. For many reactions, a cold, non-reactive solvent or a weak acid/base solution is suitable.[12][13]

  • Determine the Volume: You must have a sufficient volume of the quenching agent readily available to absorb the thermal energy of the reaction. This can be estimated from your calorimetry data.

  • Establish the Addition Method: The quench should be added quickly but in a controlled manner to avoid thermal shock to glassware or violent gas evolution.[11] A dedicated quench port on the reactor is ideal.

  • Practice: Ensure all lab personnel are trained on the quenching procedure. The quench agent and necessary equipment should be located in an obvious and accessible place.

Part 3: Preventative Measures & Best Practices

Proactive safety design is the most effective way to manage thermal stability.

Q7: How can I quantitatively assess the thermal risk of my this compound reaction before performing it at scale?

A7: Visual observation is not sufficient. You must use reaction calorimetry to obtain quantitative data.[2][14] A reaction calorimeter (like the Mettler-Toledo RC1) measures the rate of heat evolution in real-time. This allows you to determine critical safety parameters:

  • Heat of Reaction (ΔHr): The total energy released.

  • Heat Capacity (Cp): The amount of energy required to raise the reaction mass temperature.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost (ΔTad = |ΔHr| / Cp). A high ΔTad indicates a high-risk reaction.[2]

  • Maximum Temperature of the Synthetic Reaction (MTSR): The highest temperature the reactor could reach under runaway conditions. This value is critical for ensuring your reactor and cooling systems are appropriately specified.[2]

dot

Thermal_Risk_Assessment A 1. Literature Review Identify potential exotherms B 2. Small-Scale Calorimetry (RC1) Determine ΔHr, Cp, Heat Flow A->B C 3. Calculate Safety Parameters ΔTad & MTSR B->C D 4. Process Design & Control - Controlled Dosing - Adequate Cooling - Quench System C->D If ΔTad is manageable F Hazard Identified Re-evaluate process/chemistry C->F If ΔTad is too high E 5. Scale-Up Operation with Monitoring D->E

Caption: Workflow for assessing thermal risk before scale-up.

Q8: What are the most effective engineering and procedural controls for preventing thermal runaway?

A8: A multi-layered approach is essential:

  • Controlled Dosing (Semi-batch Operation): This is the single most important control strategy. By adding the limiting reagent slowly over time, you can ensure that the rate of heat generation never exceeds the cooling capacity of the reactor.[2][15] The accumulation of unreacted reagent should be minimized.

  • Dilution: Performing the reaction in a suitable solvent increases the overall heat capacity of the system, which buffers against rapid temperature changes.[15]

  • Adequate Cooling and Agitation: Ensure your reactor's cooling system is appropriately sized and that agitation is sufficient to maintain a uniform temperature.[16][17]

  • Emergency Relief System: The reactor must be equipped with a properly sized pressure relief device (e.g., rupture disk) to safely vent pressure in a worst-case scenario.[3][17]

Part 4: Experimental Protocols

Protocol 1: Standard Emergency Quenching Procedure

This is a generalized protocol. It MUST be adapted based on the specific chemistry and calorimetry data for your reaction.

  • Preparation: Before starting the reaction, prepare a quench solution. A common choice is a 1:1 mixture of a non-reactive solvent (e.g., toluene) and a weak acid (e.g., 1M citric acid), cooled in an ice bath. The volume should be at least equal to the reaction volume.

  • Vessel: Place the quench solution in a separate vessel equipped with a wide-bore addition funnel or a pump system that can be activated quickly.

  • Activation: Upon deciding to quench, immediately begin adding the cold quench solution to the reaction vessel at a rapid but controlled rate.

  • Mixing: Ensure maximum agitation in the reaction vessel during the quench to promote rapid mixing and heat transfer.

  • Monitoring: Continue to monitor the reaction temperature until it has stabilized at a safe level. Do not assume the reaction is stopped until the temperature is stable without external cooling.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Chloro-4-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The integrity of the final product is critically dependent on the purity of such starting materials, necessitating robust, validated analytical methods for quality control. This document is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth look at method validation principles and practical experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide will not only present protocols but also explain the scientific rationale behind the selection of specific techniques and parameters, ensuring a self-validating and trustworthy system.

Understanding the Analyte: this compound

Before developing an analytical method, understanding the physicochemical properties of the target analyte is paramount. These properties dictate the choice of instrumentation, solvents, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₆H₄ClFO[4]
Molecular Weight 146.54 g/mol [5]
Melting Point 38 - 40 °C[6]
Boiling Point 104 °C at 15 hPa[6]
Log P (Octanol-Water) 2.38[4]
Water Solubility 0.145-0.295 mg/mL (Slightly Soluble)[4]
UV Absorbance Phenolic compounds typically absorb in the 270-280 nm range.

The compound's aromatic structure and phenolic hydroxyl group make it an excellent chromophore for UV detection in HPLC. Its volatility and thermal stability, after derivatization of the polar hydroxyl group, make it suitable for GC analysis.

The Foundation: Analytical Method Validation Workflow

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended use. The workflow, guided by ICH Q2(R2), ensures that the method is reliable, reproducible, and accurate for the analysis of this compound.[7][8]

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Protocol Execution cluster_Reporting Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Method (HPLC, GC, etc.) P1->P2 Guides development V1 Specificity (Impurity Spiking) P2->V1 V2 Linearity & Range V3 Accuracy (% Recovery) V4 Precision (Repeatability, Intermediate) R1 Validation Report (Summarize Data) V4->R1 V5 LOD & LOQ V6 Robustness (Varied Parameters) R2 Implement for Routine QC Method_Selection_Guide start What is the primary analytical goal? goal1 Routine Purity Assay & QC Release Testing start->goal1 Purity goal2 Identification of Unknown Impurities / Degradants start->goal2 ID goal3 Quantification of Trace-Level Volatiles start->goal3 Trace method_hplc Select HPLC-UV goal1->method_hplc High throughput & precision needed method_gcms Select GC-MS goal2->method_gcms Structural information required goal3->method_gcms High sensitivity needed

References

A Comparative Guide to the Acidity of 3-Chloro-4-fluorophenol and Other Halophenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the physicochemical properties of substituted phenols is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical determinant of a molecule's behavior in biological systems, influencing everything from receptor binding and membrane permeability to metabolic stability. This guide provides an in-depth comparison of the acidity of 3-chloro-4-fluorophenol against a range of other halogenated phenols, grounded in electronic principles and supported by experimental data.

The Bedrock of Phenolic Acidity: Electronic Effects of Halogen Substituents

The acidity of a phenol is a direct measure of the stability of its corresponding conjugate base, the phenoxide ion. When the hydroxyl proton dissociates, it leaves a negative charge on the oxygen atom. Any substituent on the aromatic ring that can delocalize or stabilize this negative charge will increase the phenol's acidity, resulting in a lower pKa value.

Halogens influence phenoxide stability through a duel of two opposing electronic effects:

  • The Inductive Effect (-I): As highly electronegative atoms, halogens pull electron density away from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing effect helps to disperse the negative charge on the phenoxide oxygen, stabilizing the ion and thereby increasing the acidity of the parent phenol.[1][2] The strength of the inductive effect is distance-dependent and follows the order of electronegativity: F > Cl > Br > I.

  • The Resonance Effect (+R): The lone pair electrons on the halogen atom can be donated into the pi (π) system of the benzene ring. This electron-donating effect increases the electron density within the ring and, consequently, on the phenoxide oxygen. This destabilizes the negative charge and decreases acidity.[1] This effect is most pronounced when the halogen is in the ortho or para position relative to the hydroxyl group.[3]

For halogens, the powerful electron-withdrawing inductive effect (-I) universally outweighs the weaker electron-donating resonance effect (+R).[4] The result is that all halophenols are more acidic than phenol itself. However, the subtle interplay between these two forces, combined with the substituent's position, creates the diverse acidity profiles observed across this class of compounds.

Quantitative Comparison of Halophenol Acidity

The pKa value is the negative logarithm of the acid dissociation constant (Ka). A lower pKa signifies a stronger acid. The data presented below, compiled from various chemical databases and literature, illustrates the impact of halogen substitution on phenol acidity.

CompoundSubstituent(s)Position(s)pKa Value
Phenol-H-~10.0[5][6]
This compound -Cl, -F meta, para ~9.01 (Predicted)[7]
2-Fluorophenol-Fortho8.7[1][6]
3-Fluorophenol-Fmeta9.3[1][6][8]
4-Fluorophenol-Fpara9.9[1][6][9]
2-Chlorophenol-Clortho~8.5[1][10]
3-Chlorophenol-Clmeta~9.0[1][11][12]
4-Chlorophenol-Clpara~9.4[1][13]
4-Bromophenol-Brpara~9.3[1][14]
3,4-Dichlorophenol-Cl, -Clmeta, para8.63[15][16][17]
2,4-Dichlorophenol-Cl, -Clortho, para7.89[18]
Analysis of Acidity Trends
  • Disubstitution Effect: this compound, with a predicted pKa of ~9.01, is significantly more acidic than phenol (pKa ~10.0).[5][6][7] This increased acidity stems from the additive electron-withdrawing inductive effects of both the chlorine and fluorine atoms.

  • Comparison with Monosubstituted Precursors: The acidity of this compound is comparable to that of 3-chlorophenol (pKa ~9.0) and slightly stronger than 4-fluorophenol (pKa ~9.9) and 3-fluorophenol (pKa ~9.3).[1][8][9][11][12] The chlorine at the meta position exerts a strong inductive effect without an opposing resonance effect at the oxygen atom. The para-fluorine also contributes a strong inductive pull, making the combined effect potent.

  • Positional Isomerism: For a given halogen, the ortho isomer is typically the most acidic. This is due to the proximity of the halogen to the hydroxyl group, which maximizes the distance-dependent inductive effect. The meta and para isomers are less acidic, with their relative acidities determined by the balance of inductive and resonance effects.

  • Dichlorophenol Comparison: Comparing this compound to dichlorophenols reveals further insights. It is less acidic than 3,4-dichlorophenol (pKa 8.63) and significantly less acidic than 2,4-dichlorophenol (pKa 7.89).[15][16][17][18] This highlights that two chlorine atoms, particularly with one in the ortho position, provide a more powerful acidifying effect than the combination of a meta-chloro and para-fluoro substituent.

Visualizing Electronic Effects on Phenoxide Stability

The following diagram illustrates how a halogen substituent influences the stability of the phenoxide conjugate base through its inductive and resonance effects.

G cluster_phenol Phenoxide Ion cluster_effects Halogen Substituent Effects cluster_stability Outcome Phenoxide Phenoxide (O⁻) Stability Increased Anion Stability = Stronger Acid Phenoxide->Stability Net Effect: -I > +R Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->Phenoxide Stabilizes Negative Charge Resonance Resonance Effect (+R) (Electron Donating) Resonance->Phenoxide Destabilizes Negative Charge

Caption: Interplay of inductive and resonance effects on phenoxide ion stability.

Experimental Protocol: pKa Determination by Potentiometric Titration

To validate and compare pKa values in the laboratory, potentiometric titration is a robust and widely accepted method. This protocol ensures a self-validating system by relying on precise measurements and standardized reagents.

Objective: To determine the pKa of a given halophenol in an aqueous or mixed-solvent system.

Materials:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A, 25 mL or 50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

  • Halophenol sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • High-purity water (Type I)

  • Co-solvent if needed (e.g., methanol or ethanol, for poorly soluble phenols)

Methodology:

  • Solution Preparation:

    • Analyte: Accurately weigh a precise amount of the halophenol and dissolve it in a known volume of water (or a water/co-solvent mixture) in a volumetric flask to create a solution of known concentration (e.g., 0.01 M).

    • Rationale: Precise concentrations are essential for accurate stoichiometric calculations. A co-solvent may be necessary to ensure the phenol and its corresponding salt remain fully dissolved throughout the titration.

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

    • Rationale: Calibration ensures the accuracy of the potential (mV) to pH conversion, which is the core measurement of the experiment.

  • Titration Procedure:

    • Pipette a precise volume (e.g., 50.0 mL) of the halophenol solution into a beaker. Add a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Record the initial pH of the solution.

    • Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

    • The volume of titrant required to reach half the equivalence point is Veq/2.

    • Find the pH on the titration curve that corresponds to the volume Veq/2. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is exactly half-neutralized, [A⁻] = [HA], and thus pH = pKa.

    • Rationale: The half-equivalence point provides a direct experimental reading of the pKa, minimizing errors associated with endpoint determination.

References

A Comparative Guide to the Structural Elucidation of 3-Chloro-4-fluorophenol Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural identification of halogenated aromatic compounds is paramount. These molecules are common pharmacophores and key intermediates in organic synthesis. Positional isomers, such as 3-Chloro-4-fluorophenol and its counterparts, can exhibit vastly different biological activities and reaction profiles. Therefore, relying on a single analytical technique is often insufficient. This guide provides an in-depth, multi-faceted spectroscopic approach to the structural elucidation of this compound, comparing its spectral features with a key isomer, 2-Chloro-4-fluorophenol, to demonstrate the power of an integrated analytical strategy.

The Analytical Challenge: Differentiating Isomers

This compound (Structure A ) and 2-Chloro-4-fluorophenol (Structure B ) possess the same molecular formula (C₆H₄ClFO) and thus the same molecular weight. This makes them indistinguishable by basic mass spectrometry alone. Their structural differences lie in the substitution pattern on the benzene ring, which profoundly influences the electronic environment of each atom and, consequently, their spectroscopic signatures. This guide will dissect how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy work in concert to provide a definitive structural assignment.

Figure 1: Isomeric Structures

  • Structure A: this compound

  • Structure B: 2-Chloro-4-fluorophenol

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the molecular weight and elemental formula, which are foundational pieces of the puzzle. The "soft" ionization technique, Electrospray Ionization (ESI), is ideal for preventing fragmentation of the parent molecule.[1]

Expected Data for this compound:

  • Molecular Formula: C₆H₄ClFO

  • Molecular Weight: 146.55 g/mol [2]

  • Key Observation: The presence of a single chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in two peaks:

    • M⁺ peak at m/z ≈ 146 (containing ³⁵Cl)

    • M+2 peak at m/z ≈ 148 (containing ³⁷Cl) with a relative intensity of about one-third of the M⁺ peak.[3]

This isotopic signature is a crucial, self-validating piece of evidence for the presence of one chlorine atom. While this confirms the elemental composition, it does not differentiate between isomers A and B .

Table 1: Predicted MS Data for C₆H₄ClFO
IonPredicted m/z (³⁵Cl)Predicted m/z (³⁷Cl)Expected Relative IntensityInformation Gained
[M]⁻ (Molecular Ion)146.0148.0100 : ~33Confirms Molecular Weight & presence of one Cl.
[M-H]⁻145.0147.0100 : ~33Confirms phenolic proton.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] Molecular bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.[5]

Expected Data for this compound:

The IR spectrum will confirm the presence of the hydroxyl (-OH) and aromatic groups, as well as carbon-halogen bonds.

  • ~3200-3600 cm⁻¹ (Broad): O-H stretch, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

  • ~1500-1600 cm⁻¹ (Sharp): C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching of the phenol.

  • ~1100-1250 cm⁻¹: C-F stretching.

  • ~700-850 cm⁻¹: C-Cl stretching.

The IR spectrum for the isomeric 2-Chloro-4-fluorophenol would be very similar, as it contains the same functional groups.[6] While subtle differences in the "fingerprint" region (below 1500 cm⁻¹) exist due to the different substitution patterns, these can be difficult to interpret definitively without a reference spectrum. Therefore, IR spectroscopy confirms the class of compound but does not, on its own, provide unambiguous isomeric identification.

Table 2: Key IR Absorption Frequencies
Frequency Range (cm⁻¹)Bond VibrationFunctional Group Confirmed
3200-3600 (Broad)O-H StretchPhenolic Hydroxyl
1500-1600C=C StretchAromatic Ring
1200-1300C-O StretchPhenol
1100-1250C-F StretchFluoro-substituent
700-850C-Cl StretchChloro-substituent

NMR Spectroscopy: The Decisive Technique

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Mapping the Protons

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and how they are connected to neighboring protons. This is where the isomers will show clear, unambiguous differences.

Analysis of this compound (Structure A): This molecule has three aromatic protons in distinct chemical environments. Their signals will be split by neighboring protons (spin-spin coupling, J-coupling) and by the fluorine atom (¹H-¹⁹F coupling).

  • H-2: This proton is ortho to the -OH group and meta to the -Cl group. It will be split by H-6 (a small meta coupling, J ≈ 2-3 Hz) and by the fluorine at position 4 (a para ¹H-¹⁹F coupling, J ≈ 4-5 Hz). Expected signal: a doublet of doublets (dd) .

  • H-5: This proton is ortho to the -F group and meta to the -OH group. It will be split by H-6 (a large ortho coupling, J ≈ 8-9 Hz) and by the fluorine at position 4 (an ortho ¹H-¹⁹F coupling, J ≈ 8-10 Hz). Expected signal: a doublet of doublets (dd) .

  • H-6: This proton is ortho to H-5 and meta to H-2 and the -Cl group. It will be split by H-5 (large ortho coupling, J ≈ 8-9 Hz) and H-2 (small meta coupling, J ≈ 2-3 Hz). Expected signal: a doublet of doublets (dd) , which may appear as a triplet if the coupling constants are similar.

Comparative Analysis: 2-Chloro-4-fluorophenol (Structure B)

This isomer also has three aromatic protons, but their positions relative to the substituents are different, leading to a different splitting pattern.[7]

  • H-3: Ortho to both -Cl and -F. It will be split by H-5 (meta coupling) and the fluorine (ortho ¹H-¹⁹F coupling).

  • H-5: Ortho to the -OH group. It will be split by H-6 (ortho coupling) and H-3 (meta coupling).

  • H-6: Meta to the -OH group. It will be split by H-5 (ortho coupling).

The distinct coupling constants and splitting patterns observed in the ¹H NMR spectrum provide the "smoking gun" evidence to differentiate between the two isomers.

Table 3: Comparative ¹H NMR Data (Predicted, in CDCl₃)
CompoundProtonPredicted Shift (ppm)MultiplicityKey Couplings (J, Hz)
This compound H-2~7.15ddJ(H2-H6) ≈ 3, J(H2-F) ≈ 4.5
H-5~6.90ddJ(H5-H6) ≈ 9, J(H5-F) ≈ 9
H-6~7.05ddJ(H6-H5) ≈ 9, J(H6-H2) ≈ 3
2-Chloro-4-fluorophenol H-3~7.20ddJ(H3-H5) ≈ 3, J(H3-F) ≈ 9
H-5~6.85dddJ(H5-H6) ≈ 9, J(H5-F) ≈ 4.5, J(H5-H3) ≈ 3
H-6~7.00ddJ(H6-H5) ≈ 9, J(H6-F) ≈ 7.5

Note: Actual chemical shifts can vary based on solvent and concentration.[8]

¹³C NMR: Counting the Carbons

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.

Analysis of this compound (Structure A): Due to the lack of symmetry, all six aromatic carbons are chemically non-equivalent and will produce six distinct signals in the spectrum. The positions of these signals are heavily influenced by the attached substituents (-OH, -Cl, -F).

  • C-1 (C-OH): ~148-152 ppm

  • C-2: ~118-122 ppm

  • C-3 (C-Cl): ~120-124 ppm

  • C-4 (C-F): ~155-160 ppm (shows a large ¹J C-F coupling)

  • C-5: ~116-120 ppm

  • C-6: ~125-129 ppm

The carbon directly attached to the highly electronegative fluorine atom (C-4) will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. This provides further confirmation of the substitution pattern. For the 2-chloro isomer, the chemical shifts and C-F coupling patterns would differ, corroborating the ¹H NMR assignment.[9][10]

Integrated Spectroscopic Workflow

The most robust approach to structural elucidation is a logical, stepwise workflow. The causality is clear: start with broad information (molecular weight) and progressively add layers of detail (functional groups, then specific connectivity) until the structure is unambiguously confirmed.

Elucidation_Workflow cluster_0 Step 1: Foundational Data cluster_1 Step 2: Connectivity & Isomer Differentiation cluster_2 Step 3: Final Confirmation MS Mass Spectrometry (MS) H_NMR ¹H NMR MS->H_NMR Provides Molecular Formula (C₆H₄ClFO) IR Infrared (IR) Spectroscopy IR->H_NMR Confirms Functional Groups (-OH, Aromatic) C_NMR ¹³C NMR H_NMR->C_NMR Defines Proton Connectivity & Differentiates Isomer Structure Definitive Structure of This compound C_NMR->Structure Confirms Carbon Skeleton & Substitution Pattern

Caption: Logical workflow for spectroscopic structural elucidation.

Experimental Protocols

Trustworthy data acquisition requires rigorous and standardized protocols.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[12] Ensure complete dissolution; gentle vortexing may be applied.[13]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The optimal sample height is 4-5 cm.[12]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Acquire the proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and identify the chemical shifts (δ), multiplicities, and coupling constants (J).

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.[14]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.[14]

  • Acquire Spectrum: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Co-add 32-64 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[14]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water.[15]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[15][16]

  • Ionization: Apply a high voltage (e.g., 2.5-4.0 kV) to the ESI needle to generate charged droplets.[17][18] Operate in negative ion mode to deprotonate the acidic phenol, forming the [M-H]⁻ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

  • Analysis: Analyze the resulting spectrum for the molecular ion peak [M]⁻ and its corresponding M+2 isotope peak to confirm the molecular weight and presence of chlorine.

Conclusion

While mass spectrometry and infrared spectroscopy provide essential preliminary data regarding molecular weight and functional groups, they are insufficient for the unambiguous differentiation of positional isomers like this compound and 2-Chloro-4-fluorophenol. The definitive structural elucidation hinges on NMR spectroscopy. The unique spin-spin coupling patterns in the ¹H NMR spectrum, complemented by the number of signals and specific chemical shifts in the ¹³C NMR spectrum, provide an irrefutable fingerprint of the molecule's atomic connectivity. By integrating these techniques in a logical workflow, researchers can achieve a high degree of confidence in their structural assignments, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

comparative analysis of 3-Chloro-4-fluorophenol synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 3-Chloro-4-fluorophenol

Introduction

This compound (CAS No. 2613-23-2) is a crucial halogenated phenol derivative that serves as a versatile building block in the synthesis of a wide array of complex organic molecules.[1][2] Its structural motifs are integral to the development of pharmaceuticals and agrochemicals, where the specific placement of the chloro and fluoro substituents can significantly influence biological activity and metabolic stability.[1] Given its industrial importance, the development of efficient, scalable, and selective synthetic routes is a primary concern for researchers and chemical process developers.

This guide provides a comprehensive comparative analysis of the principal synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective merits and drawbacks. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for the synthesis of this key intermediate.

Route 1: Multi-Step Synthesis via Diazotization of 3-Chloro-4-fluoroaniline

This classical and most reliable route involves a two-stage process: the initial synthesis of the precursor amine, 3-chloro-4-fluoroaniline, followed by its diazotization and subsequent hydrolysis to the target phenol.

Stage A: Synthesis of 3-Chloro-4-fluoroaniline

The common starting point for this sequence is 3-chloro-4-fluoronitrobenzene. The transformation of the nitro group to an amine is a fundamental reduction reaction in organic synthesis. While several methods exist, catalytic hydrogenation is widely preferred in industrial settings over older techniques like iron powder reduction due to its cleaner reaction profile, higher yields, and avoidance of copious metallic waste.[3][4]

Mechanism Insight: Catalytic Hydrogenation The reaction proceeds via the adsorption of the nitroaromatic compound and hydrogen gas onto the surface of a metal catalyst, typically platinum (Pt) or palladium (Pd) on a carbon support.[4][5] The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the final amine (-NH₂). The selectivity of this process is high, generally leaving the aryl halides untouched under controlled conditions.[4]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene [5][6]

  • Reactor Charging: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene (1.0 eq) and a 1% Platinum on Carbon (Pt/C) catalyst (0.25-0.5% by weight of the nitro compound).[5][6]

  • Inerting: Seal the reactor and purge the system three times with high-purity nitrogen to remove all oxygen.

  • Hydrogenation: Following the nitrogen purge, purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to 0.5-5.0 MPa.[5]

  • Reaction Execution: Heat the mixture to 50-100 °C and commence vigorous stirring. The reaction is exothermic and may require cooling to maintain the target temperature.

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical methods such as TLC or GC. The reaction is typically complete within 8-10 hours.[5]

  • Work-up: Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Purification: Filter the hot reaction mixture to remove the catalyst. The resulting crude 3-chloro-4-fluoroaniline can then be purified by vacuum distillation to yield a product with >99.5% purity.[5]

Stage B: Diazotization and Hydrolysis of 3-Chloro-4-fluoroaniline

This stage converts the synthesized amine into the target phenol. The amine is first transformed into a highly reactive diazonium salt, which is then hydrolyzed in situ.

Mechanism Insight: Diazotization and Hydrolysis In a cold, acidic solution, sodium nitrite (NaNO₂) reacts with the acid (e.g., HCl) to form nitrous acid (HONO) in situ.[7] The aniline derivative then attacks the protonated nitrous acid, leading to a series of proton transfers and dehydration steps to form the aryl diazonium salt (-N₂⁺).[7] This diazonium group is an excellent leaving group (N₂ gas). By heating the solution, water acts as a nucleophile, displacing the nitrogen gas and, after deprotonation, forming the desired phenol. Maintaining a low temperature (0–5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[8]

Experimental Protocol: Synthesis of this compound via Diazotization [8]

  • Amine Suspension: In a 250 mL beaker, add 3-chloro-4-fluoroaniline (0.01 mol, 1.46 g) to a mixture of concentrated hydrochloric acid (3 mL) and deionized water (20 mL).

  • Cooling: Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. It is imperative to maintain this temperature throughout the diazotization process.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.01 mol, 0.70 g) in cold deionized water (10 mL).

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form. Continue stirring in the ice bath for an additional 20 minutes to ensure the reaction is complete.

  • Hydrolysis: Slowly and carefully heat the diazonium salt solution. The decomposition will begin, evidenced by the evolution of nitrogen gas. Heat the solution to approximately 50-60 °C until the gas evolution ceases.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude phenol can be further purified by distillation or recrystallization.

Process Workflow: Route 1

Route 1 cluster_0 Stage A: Amine Synthesis cluster_1 Stage B: Diazotization & Hydrolysis A 3-Chloro-4-fluoronitrobenzene B 3-Chloro-4-fluoroaniline A->B H₂, Pt/C (Catalytic Hydrogenation) C This compound B->C 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Heat

Caption: Workflow for Route 1: Synthesis of this compound.

Route 2: Direct Chlorination of 4-Fluorophenol (A Critical Evaluation)

A seemingly more direct approach to this compound would be the selective chlorination of commercially available 4-fluorophenol. This route involves an electrophilic aromatic substitution reaction.

Mechanism Insight: Electrophilic Aromatic Substitution The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group. This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions. Direct chlorination of 4-fluorophenol would, therefore, be expected to yield substitution primarily at the positions ortho to the hydroxyl group (C2 and C6). Substitution at the C3 position (meta to the hydroxyl group) is electronically disfavored.

Numerous studies and patents confirm this theoretical outcome. The chlorination of 4-fluorophenol with agents like chlorine gas or sulfuryl chloride overwhelmingly produces 2-chloro-4-fluorophenol and 2,6-dichloro-4-fluorophenol.[9][10]

Experimental Data: Product Distribution in 4-Fluorophenol Chlorination [9]

Chlorinating AgentReaction Conditions2-chloro-4-fluorophenol (%)2,6-dichloro-4-fluorophenol (%)This compound (%)Unreacted 4-fluorophenol (%)
Chlorine GasWater, 5°C93.46.5Not Reported (Trace/None)0.1
Chlorine GasDichloromethane, 15°C90.26.1Not Reported (Trace/None)3.7
Sulfuryl ChlorideDichloromethane, 0-5°C98.31.4Not Reported (Trace/None)0.3

As the data clearly indicates, the selectivity for the desired 3-chloro isomer is negligible. This route is highly efficient for producing 2-chloro-4-fluorophenol but is not a viable method for synthesizing this compound due to the powerful directing effect of the hydroxyl group.[9][10]

Process Workflow: Route 2

Route 2 cluster_products Major Products cluster_target Target (Trace/None) Start 4-Fluorophenol P1 2-Chloro-4-fluorophenol Start->P1 Cl₂ or SO₂Cl₂ P2 2,6-Dichloro-4-fluorophenol Start->P2 Cl₂ or SO₂Cl₂ P3 This compound Start->P3 (Negligible)

Caption: Expected products from the direct chlorination of 4-fluorophenol.

Comparative Analysis

ParameterRoute 1: DiazotizationRoute 2: Direct ChlorinationRationale
Feasibility HighExtremely LowRoute 1 is a well-established, reliable method. Route 2 is non-selective for the target isomer.
Selectivity HighNoneThe multi-step nature of Route 1 ensures the correct isomer is formed. Route 2 yields the wrong isomers.[9]
Number of Steps 2-3 (from nitro compound)1While Route 2 is shorter, its lack of feasibility makes this irrelevant.
Yield Good to ExcellentNot ApplicableYields for the reduction and diazotization steps are typically high.[5]
Scalability HighNot ApplicableBoth catalytic hydrogenation and diazotization are scalable industrial processes.
Environmental Impact ModerateNot ApplicableCatalytic hydrogenation is clean, but diazotization produces acidic waste. Avoidance of iron reduction minimizes solid waste.[3]

Conclusion and Recommendation

Based on a thorough analysis of established chemical principles and available experimental data, the synthesis of this compound is only practically achieved via the multi-step diazotization pathway (Route 1) . The direct chlorination of 4-fluorophenol (Route 2) is not a viable strategy due to the inherent ortho, para-directing nature of the phenolic hydroxyl group, which leads exclusively to the formation of undesired isomers.

For researchers and developers requiring high-purity this compound, the recommended and validated synthetic strategy is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline, followed by diazotization and hydrolysis. This route offers high selectivity, good overall yields, and is amenable to large-scale production.

References

A Comparative Guide to the Biological Activity of 3-Chloro-4-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the halogenated phenol scaffold serves as a versatile backbone for the development of novel therapeutic agents. Among these, 3-Chloro-4-fluorophenol has emerged as a particularly interesting starting material due to the unique electronic properties conferred by its halogen substituents. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, offering a technical deep-dive into their antimicrobial, antifungal, and anticancer properties. Experimental data is presented to support these findings, alongside detailed protocols for key biological assays to facilitate further research and development.

The Versatility of the this compound Scaffold

The strategic placement of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenol ring creates a unique electronic environment. This substitution pattern can influence the molecule's reactivity, lipophilicity, and ability to interact with biological targets.[1] Consequently, derivatives of this compound have been explored for a range of pharmacological applications.

Antimicrobial Activity: A Promising Frontier

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Notably, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones has been synthesized and evaluated for their antibacterial and antifungal activities.[2]

Comparative Analysis of Semicarbazone Derivatives

A study involving sixteen different N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed significant variations in their antimicrobial efficacy. The substitution on the N4-position of the semicarbazone moiety plays a crucial role in determining the spectrum and potency of the antimicrobial activity.

Key Findings:

  • Antibacterial Activity: The compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide (4f) emerged as the most potent antibacterial agent in the series.[2] The presence of hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring at the 4-position of the benzylidene moiety was associated with good antibacterial activity.[2]

  • Antifungal Activity: The compound 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide (4g) displayed moderate activity against fungal strains.[2] The presence of a methoxy (-OCH3) group at the 4-position of the phenyl ring appeared to be favorable for antifungal properties.[2]

Table 1: Antimicrobial Activity of Selected 3-Chloro-4-fluorophenyl Semicarbazone Derivatives

Compound IDN4-SubstituentAntibacterial ActivityAntifungal Activity
4f 4-hydroxybenzylideneGood-
4g 4-methoxybenzylidene-Moderate
4k 4-nitrobenzylideneGood-
4d 4-nitrobenzylideneGood-

Data sourced from Ahsan et al. (2011).[2]

dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded];

} General synthesis pathway for N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones.

Anticancer Potential: Emerging Evidence

While research is still in its early stages, some derivatives of this compound have been investigated for their anticancer properties. The core structure is seen as a valuable starting point for the synthesis of novel bioactive compounds with potential therapeutic applications in oncology.[3]

Hydrazone Derivatives Showing Promise

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

dot graph TD { A[Prepare microbial inoculum to 0.5 McFarland standard] --> B[Prepare serial dilutions of test compound in 96-well plate]; B --> C[Inoculate wells with microbial suspension]; C --> D[Incubate plate at appropriate temperature and duration]; D --> E[Determine MIC by observing for absence of growth]; } Workflow for Broth Microdilution MIC Assay.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

dot graph TD { A[Seed cancer cells in a 96-well plate] --> B[Treat cells with serial dilutions of test compound]; B --> C[Incubate for 48-72 hours]; C --> D[Add MTT solution and incubate]; D --> E[Solubilize formazan crystals]; E --> F[Measure absorbance at 570 nm]; F --> G[Calculate cell viability and IC50 value]; } Workflow for MTT Anticancer Assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. The nature and position of substituents on the core scaffold can significantly impact their potency and selectivity.

For the semicarbazone derivatives, the electronic nature of the substituent on the N4-benzylidene ring is a key determinant of antibacterial activity. Electron-withdrawing groups like nitro (-NO2) and electron-donating groups like hydroxyl (-OH) at the para position enhance antibacterial efficacy.[2] This suggests that both electronic and hydrogen-bonding interactions may be crucial for their mechanism of action. In contrast, for antifungal activity, a methoxy group (-OCH3) at the para position appears to be more favorable, indicating a different set of structural requirements for targeting fungal pathogens.[2]

Future Directions

The derivatives of this compound represent a promising class of compounds with diverse biological activities. Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse functional groups to further explore the structure-activity landscape.

  • Mechanism of action studies: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and safety profiles.

  • Exploration of other biological activities: Investigating the potential of these derivatives in other therapeutic areas, such as antiviral and anti-inflammatory applications.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock new opportunities for the development of novel and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the purity of a starting material is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. 3-Chloro-4-fluorophenol, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemicals, is no exception. Ensuring its purity is a critical, non-negotiable step in the development pipeline.

This guide, drawing from extensive field experience and established analytical principles, provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present detailed, actionable protocols, and offer a comparative analysis of their performance, empowering you to select and implement the most appropriate method for your specific needs.

The Imperative of Purity: Why Rigorous Assessment of this compound Matters

Impurities in a starting material like this compound can have far-reaching consequences. They can:

  • Alter Reaction Pathways: Unwanted compounds can lead to the formation of unintended byproducts, reducing the yield and purity of the desired product.

  • Introduce Toxicity: Certain impurities may be toxic, posing a significant safety risk in the final drug product.

  • Impact Physicochemical Properties: Even small amounts of impurities can affect properties such as solubility, stability, and crystal form, impacting downstream processing and bioavailability.

  • Complicate Regulatory Approval: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances and products.[1]

Therefore, a robust and well-validated analytical strategy for purity assessment is not just good science; it is a regulatory and ethical necessity.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of this compound and its potential impurities. The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1][2]Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[3]
Typical Analytes A wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds in sufficient concentration.
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS).Very high, particularly with specific detectors like a Flame Ionization Detector (FID) or when coupled with MS.Lower sensitivity compared to chromatographic methods.
Selectivity High, can be tuned by choice of column, mobile phase, and detector.High, dependent on the column and detector used. Mass spectrometry provides excellent selectivity.Very high, provides detailed structural information for unambiguous identification.
Common Impurities Detected Starting materials (e.g., 3-chloro-4-fluoronitrobenzene), positional isomers, and other non-volatile byproducts.[2]Residual solvents, volatile starting materials (e.g., 4-fluorophenol), and volatile byproducts.Structural isomers and other organic impurities can be identified and quantified.
Key Advantages Versatility for a wide range of compounds, robust, and widely available.Excellent for identifying and quantifying volatile impurities and offers high sensitivity.Provides unambiguous structure confirmation and can quantify impurities without a reference standard for each.[3][4]
Limitations May require reference standards for impurity identification.Limited to volatile and thermally stable compounds; derivatization may be necessary for some phenols.Lower sensitivity may not detect trace-level impurities.

Understanding the Impurity Profile: What to Look For

The potential impurities in a batch of synthesized this compound are intrinsically linked to its synthetic route. A common method for its preparation involves the chlorination of 4-fluorophenol or the reduction of 3-chloro-4-fluoronitrobenzene.[5][6]

Therefore, a comprehensive purity assessment should focus on detecting:

  • Residual Starting Materials: Unreacted 4-fluorophenol or 3-chloro-4-fluoronitrobenzene.

  • Positional Isomers: Isomers such as 2-chloro-4-fluorophenol, 2,6-dichloro-4-fluorophenol, and other chlorinated or fluorinated phenols that can arise from non-selective reactions.[6]

  • Over-chlorinated Products: Such as dichloro-fluorophenols.

  • Byproducts of Side Reactions: Depending on the specific reagents and conditions used.

  • Residual Solvents: From the reaction and purification steps.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating, incorporating system suitability checks to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase method is typically employed for phenols.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve synthesized This compound in diluent hplc_system Equilibrate HPLC system with mobile phase prep_sample->hplc_system prep_std Prepare a standard solution of This compound reference material prep_std->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample analyze_chromatograms Analyze Chromatograms inject_sample->analyze_chromatograms calculate_purity Calculate Purity by Area Percent analyze_chromatograms->calculate_purity identify_impurities Identify Impurities (if standards are available) analyze_chromatograms->identify_impurities GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve synthesized This compound in a volatile solvent gcms_system Set up GC-MS with appropriate temperature program and MS parameters prep_sample->gcms_system inject_sample Inject Sample Solution gcms_system->inject_sample analyze_tic Analyze Total Ion Chromatogram (TIC) inject_sample->analyze_tic identify_impurities Identify Impurities by Mass Spectra (NIST Library Search) analyze_tic->identify_impurities quantify_impurities Quantify Impurities (if necessary) identify_impurities->quantify_impurities NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_sample Dissolve sample in a deuterated solvent add_internal_std Add internal standard for qNMR (optional) prep_sample->add_internal_std acquire_spectra Acquire ¹H and ¹³C NMR spectra add_internal_std->acquire_spectra process_spectra Process and analyze spectra acquire_spectra->process_spectra assign_signals Assign signals to the main compound and impurities process_spectra->assign_signals quantify_impurities Quantify impurities by integration assign_signals->quantify_impurities

References

Comparative Reactivity Analysis: 3-Chloro-4-fluorophenol vs. 3-Chloro-2-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar isomers: 3-chloro-4-fluorophenol and 3-chloro-2-fluorophenol. Understanding the nuanced differences in their behavior is critical for synthetic chemists and drug development professionals, as the choice of isomer can significantly impact reaction outcomes, yield, and the viability of a synthetic route. This analysis is grounded in fundamental chemical principles and supported by experimental evidence to aid in rational reaction design and troubleshooting.

Foundational Physicochemical Properties

At first glance, this compound (C6H4ClFO) and 3-chloro-2-fluorophenol (C6H4ClFO) are simple constitutional isomers. However, the spatial arrangement of the hydroxyl, chloro, and fluoro substituents creates distinct electronic and steric environments that govern their reactivity.

PropertyThis compound3-Chloro-2-fluorophenolRationale for Difference
CAS Number 1677-58-316137-77-8Unique identifier for the specific chemical structure.
Molecular Weight 146.55 g/mol 146.55 g/mol Identical as they are isomers.
Predicted pKa ~8.7 - 9.0~8.0 - 8.3The ortho-fluoro group in 3-chloro-2-fluorophenol provides stronger inductive electron withdrawal and potential intramolecular hydrogen bonding, stabilizing the phenoxide conjugate base and increasing acidity (lower pKa).
Appearance Off-white to light brown crystalline powderLight brown to brown solidMinor variations in crystal lattice and impurities can affect color.

Electronic Landscape: The Driver of Differential Reactivity

The reactivity of a substituted phenol is dictated by the interplay of inductive and resonance effects of its substituents. Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs that can be donated to the aromatic ring via the resonance effect (+R). For halogens, the inductive effect typically dominates.

In This compound , the para-fluorine and meta-chlorine atoms exert a combined electron-withdrawing pull on the ring. The hydroxyl group, being a strong activating group, directs electrophilic attack to the positions ortho to it (C2 and C6).

In 3-chloro-2-fluorophenol , the ortho-fluorine atom's proximity to the hydroxyl group is a critical distinguishing feature. Its strong inductive withdrawal is more pronounced at the adjacent C1 carbon, significantly increasing the acidity of the phenolic proton. This proximity also creates greater steric hindrance around the hydroxyl group and the C1-C2 bond.

Caption: Structural and electronic profiles of the two isomers.

Comparative Reactivity in Key Transformations

Acidity and O-Functionalization (Alkylation/Acylation)

The acidity of the phenolic proton is a direct measure of the stability of the corresponding phenoxide ion. As noted, 3-chloro-2-fluorophenol is the more acidic isomer .

  • Causality: The ortho-fluorine atom in 3-chloro-2-fluorophenol provides a potent inductive stabilization of the negative charge on the phenoxide oxygen. This effect is weaker for the para-fluorine in the this compound isomer.

  • Practical Implication: In deprotonation reactions using a base (e.g., NaH, K2CO3), 3-chloro-2-fluorophenol will react faster. This facilitates subsequent O-alkylation or O-acylation reactions. However, the steric bulk of the ortho-fluorine may slightly hinder the approach of very large electrophiles.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a powerful ortho-, para-director. The final substitution pattern depends on the interplay between this directing effect and the deactivating/directing effects of the halogens.

  • For this compound: The hydroxyl group strongly activates the C2 and C6 positions. Electrophilic attack is highly favored at these sites. The C2 position is sterically less hindered.

  • For 3-chloro-2-fluorophenol: The hydroxyl group directs to C4 and C6. The C6 position is generally favored due to less steric hindrance compared to the C4 position, which is flanked by both chloro and hydroxyl groups. The overall ring is more deactivated due to the combined inductive effects of the ortho-fluoro and meta-chloro substituents, potentially requiring harsher reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an electron-deficient aromatic ring and a good leaving group. In this context, both fluorine and chlorine can act as leaving groups, though the C-F bond is generally much stronger than the C-Cl bond. Reactivity is dramatically enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.

  • Reactivity of this compound:

    • Substitution of Fluorine: The fluorine at C4 is para to the electron-withdrawing chlorine at C3 and ortho to the activating hydroxyl group (which becomes a strongly deactivating phenoxide under basic SNAr conditions). This position is activated for nucleophilic attack.

    • Substitution of Chlorine: The chlorine at C3 is meta to the fluorine, receiving less electronic activation for substitution.

  • Reactivity of 3-chloro-2-fluorophenol:

    • Substitution of Fluorine: The fluorine at C2 is ortho to the activating hydroxyl group (deactivating phenoxide under basic conditions) and meta to the chlorine.

    • Substitution of Chlorine: The chlorine at C3 is meta to the fluorine.

Therefore, this compound is generally more reactive towards SNAr at the C4 position.

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol provides a framework for comparing the O-alkylation reactivity of the two isomers, which is directly influenced by their differing acidities.

Caption: Workflow for comparative Williamson ether synthesis.

Objective: To quantitatively compare the rate of ether formation for this compound and 3-chloro-2-fluorophenol under identical conditions.

Methodology:

  • Reaction Setup (Parallel Reactions):

    • In two separate, identical round-bottom flasks equipped with reflux condensers, add 1.0 equivalent of the respective phenol isomer (e.g., 1.0 mmol).

    • Add 3.0 equivalents of anhydrous potassium carbonate (K2CO3).

    • Add a suitable solvent, such as acetone or DMF (10 mL).

  • Reagent Addition:

    • To each flask, add 1.2 equivalents of an alkylating agent (e.g., ethyl iodide) via syringe.

    • Rationale: Using a slight excess of the alkylating agent ensures the reaction goes to completion. K2CO3 is a mild base suitable for deprotonating phenols.

  • Reaction Execution:

    • Stir both reaction mixtures vigorously and heat to a consistent temperature (e.g., 60°C).

    • Self-Validation: Running the reactions in parallel under identical conditions is crucial for a direct and valid comparison.

  • Monitoring:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench with dilute HCl, and spot on a TLC plate to monitor the consumption of the starting phenol.

    • Expected Observation: The spot corresponding to 3-chloro-2-fluorophenol is expected to disappear faster than the spot for this compound, indicating a higher reaction rate due to its greater acidity.

  • Work-up and Analysis:

    • Once a reaction is complete (as judged by TLC), cool the mixture, filter off the K2CO3, and evaporate the solvent.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na2SO4, and concentrate.

    • Purify the crude product via flash column chromatography.

    • Determine the isolated yield for each reaction to provide a quantitative comparison of efficiency.

Summary and Recommendations

FeatureThis compound3-Chloro-2-fluorophenolRecommendation for Application
Acidity (pKa) LowerHigher For reactions requiring rapid deprotonation (e.g., O-alkylation), 3-chloro-2-fluorophenol is preferred.
Reactivity in EAS Higher LowerThe less deactivated ring of This compound is more suitable for electrophilic substitutions.
Reactivity in SNAr Higher (at C4-F) LowerFor displacing a halogen with a nucleophile, the activated C4-fluorine on This compound is the superior choice.
Steric Hindrance Lower (around OH)Higher (around OH)When using bulky reagents for O-functionalization, This compound may give better results despite slower deprotonation.

A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving 3-Chloro-4-fluorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental science, understanding the reaction kinetics of halogenated phenols is paramount for process optimization, catalyst development, and risk assessment. 3-Chloro-4-fluorophenol (3-Cl-4-FPh) is a key intermediate in the synthesis of advanced chemicals, particularly in the pharmaceutical and agrochemical industries[1]. Its reactivity, governed by the electronic effects of its chloro and fluoro substituents, dictates its transformation pathways and rates.

While direct kinetic studies on this compound are not extensively documented in publicly available literature, a wealth of information on structurally analogous compounds, such as 4-chlorophenol (4-CP), provides a robust framework for predicting its behavior and designing kinetic experiments. This guide offers a comparative analysis of key reaction types, presenting methodologies and experimental data from related systems to empower researchers in their study of 3-Cl-4-FPh.

Catalytic Hydrodechlorination (HDC): A Comparative Perspective

Catalytic hydrodechlorination is a critical reaction for the detoxification of chlorinated aromatics and for selective synthesis. The kinetics of HDC are highly dependent on the catalyst, reaction conditions, and the substrate's electronic properties.

Causality Behind Experimental Choices in HDC Kinetic Studies

The choice of catalyst is fundamental. Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are the most studied active phases for HDC due to their efficacy in cleaving the C-Cl bond[2][3]. The support material (e.g., alumina, graphene) plays a crucial role in catalyst dispersion and stability[3][4]. Kinetic studies typically aim to elucidate the reaction order with respect to the reactant, hydrogen pressure, and catalyst loading, as well as to determine the apparent activation energy (Ea). This information is vital for reactor design and process optimization.

A pseudo-first-order kinetic model with respect to the chlorophenol is often assumed, which simplifies the rate law determination when the concentration of the other reactant (hydrogen) is in large excess and constant.[2]

Experimental Protocol: Catalytic Hydrodechlorination of a Halogenated Phenol

This protocol outlines a typical procedure for determining the kinetic parameters for the HDC of a compound like 3-Cl-4-FPh, based on methodologies reported for 4-chlorophenol[2].

Objective: To determine the reaction order, rate constant, and activation energy for the HDC of 3-Cl-4-FPh.

Materials:

  • This compound

  • Supported catalyst (e.g., 0.5% Pd/Al₂O₃)

  • Solvent (e.g., deionized water or an alcohol)

  • High-purity hydrogen gas

  • Internal standard for chromatography (e.g., biphenyl)

  • A stirred, temperature-controlled batch reactor

Procedure:

  • Reactor Setup: Charge the reactor with a known volume of solvent and a precise amount of the catalyst.

  • Pre-reduction (if necessary): Seal the reactor, purge with an inert gas (e.g., N₂), and then introduce hydrogen gas. Stir the catalyst slurry under hydrogen pressure at the desired reaction temperature for a set period to ensure the catalyst is in its active state.

  • Reaction Initiation: Introduce a known concentration of 3-Cl-4-FPh into the reactor to start the reaction (time zero).

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals. Immediately quench the reaction in the sample (e.g., by cooling and filtering out the catalyst).

  • Analysis: Analyze the samples using a suitable chromatographic technique (e.g., HPLC or GC-MS) to determine the concentration of 3-Cl-4-FPh and any reaction products.

  • Data Analysis:

    • Plot the natural logarithm of the 3-Cl-4-FPh concentration versus time. If a straight line is obtained, the reaction is pseudo-first-order with respect to the phenol.

    • The negative of the slope of this line gives the pseudo-first-order rate constant (k_app).

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Comparative Kinetic Data for HDC of Chlorophenols

The following table summarizes kinetic data for the HDC of 4-chlorophenol with different catalysts. This serves as a baseline for what might be expected for 3-Cl-4-FPh. The presence of the electron-withdrawing fluorine atom in 3-Cl-4-FPh may influence the C-Cl bond strength and adsorption onto the catalyst surface, potentially altering the reaction rates.

Catalyst (0.5% w/w)Temperature Range (°C)Apparent Rate Constant (k₁) (h⁻¹) for 4-CP disappearanceApparent Activation Energy (Ea) (kJ/mol) for 4-CP disappearanceReference
Pd/γ-Al₂O₃20-400.42 - 0.7321.0[2]
Pt/γ-Al₂O₃20-400.20 - 0.4226.2[2]
Rh/γ-Al₂O₃20-400.43 - 0.6415.3[2]

Table 1: Comparative kinetic parameters for the hydrodechlorination of 4-chlorophenol over different catalysts.[2]

Workflow for HDC Kinetic Analysis

HDC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Reactor Setup (Solvent + Catalyst) B Catalyst Pre-reduction (H₂) A->B C Inject 3-Cl-4-FPh (t=0) B->C D Timed Sampling C->D t = 1, 2, 3... E Chromatographic Analysis (HPLC/GC) D->E F Plot ln[C] vs. time E->F G Determine k_app F->G H Arrhenius Plot (ln(k) vs. 1/T) G->H I Calculate Ea H->I

Caption: Experimental workflow for determining kinetic parameters in catalytic hydrodechlorination.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), for the degradation of organic pollutants. The kinetics of these reactions are often complex, involving multiple competing pathways.

Fenton-like Oxidation

Fenton and Fenton-like reactions use iron salts and hydrogen peroxide to generate •OH radicals. A key consideration in these systems is distinguishing between homogeneous and heterogeneous catalysis, as leached metal ions can contribute significantly to the observed degradation rate.[5][6]

Experimental Protocol: Fenton-like Oxidation of 3-Cl-4-FPh

Objective: To evaluate the kinetics of 3-Cl-4-FPh degradation by a Fenton-like process and to assess the contribution of homogeneous vs. heterogeneous pathways.

Materials:

  • This compound

  • Heterogeneous Fenton-like catalyst (e.g., FeOx/TiO₂)

  • Hydrogen peroxide (H₂O₂)

  • pH buffer solutions

  • Metal scavenger or chelating agent (e.g., EDTA)

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Reaction Setup: In a series of temperature-controlled beakers, add a known concentration of 3-Cl-4-FPh solution and adjust the pH.

  • Catalyst Addition: Add the solid catalyst to the solution and allow it to equilibrate.

  • Reaction Initiation: Add a known concentration of H₂O₂ to start the reaction.

  • Monitoring: At regular intervals, take samples and measure the concentration of 3-Cl-4-FPh.

  • Distinguishing Pathways:

    • Leaching Study: In a parallel experiment, filter out the solid catalyst after a certain reaction time and continue to monitor the degradation in the filtrate. Significant degradation in the filtrate points to a homogeneous pathway.

    • Metal Analysis: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to measure the concentration of leached metal ions in the solution over time[6].

    • Control Experiments: Run control experiments with the expected concentrations of leached metal ions (as determined by ICP-OES) in the absence of the solid catalyst to quantify the contribution of the homogeneous reaction.

Comparative Kinetic Data for Oxidation of Chlorophenols

The kinetics of oxidation of various chlorophenols by permanganate have been shown to be second-order overall (first-order with respect to both permanganate and the chlorophenol)[7]. Theoretical studies on the reaction of chlorophenols with O(³P) radicals show that the position of the chlorine substituent affects the reaction rate constants[8]. The para-position substitution, as in 3-Cl-4-FPh, can influence the O-H bond dissociation energy, thereby affecting the rate of hydrogen abstraction[8].

ChlorophenolSecond-Order Rate Constant with KMnO₄ (M⁻¹s⁻¹) at pH ~7.0, 22°CReference
2-Chlorophenol~1.0[7][9]
3-Chlorophenol~1.5[7][9]
4-Chlorophenol~2.0[7][9]
2,4-Dichlorophenol~10.0[7][9]

Table 2: Second-order rate constants for the oxidation of various chlorophenols by potassium permanganate.

Proposed Reaction Pathway Logic for Oxidation

Oxidation_Pathway cluster_propagation Propagation cluster_termination Termination A 3-Cl-4-FPh C Chlorofluorophenoxy Radical A->C B •OH (from AOP) B->C H abstraction or •OH addition D Ring Opening C->D E Aliphatic Intermediates D->E F CO₂, H₂O, Cl⁻, F⁻ E->F Further Oxidation

References

A Researcher's Guide to the Computational Modeling of 3-Chloro-4-fluorophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of computational methods for modeling the properties of 3-Chloro-4-fluorophenol, a halogenated aromatic compound of interest in drug development and material science. We will explore the theoretical underpinnings of various computational approaches, present a comparative analysis of their performance against experimental data, and provide detailed protocols for researchers to replicate and expand upon these findings. Our focus is on providing a practical, field-proven guide that balances theoretical rigor with actionable insights for scientists in both academic and industrial research.

Introduction to this compound and the Imperative of In Silico Analysis

This compound (C₆H₄ClFO) is a substituted phenol containing both chlorine and fluorine atoms on the aromatic ring.[1][2][3][4] This specific substitution pattern imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] Understanding the molecule's geometry, electronic structure, and spectroscopic signatures is paramount for predicting its reactivity, designing novel derivatives, and elucidating its interactions in biological systems.

Computational modeling has emerged as an indispensable tool in modern chemistry, offering a powerful and cost-effective means to investigate molecular properties at the atomic level.[5] By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular characteristics, from bond lengths and vibrational frequencies to NMR chemical shifts and electronic absorption spectra. This in silico approach not only complements experimental studies but can also guide experimental design, saving valuable time and resources.

This guide will focus on two of the most widely used quantum mechanical methods: Hartree-Fock (HF) theory and Density Functional Theory (DFT). We will objectively compare their performance in predicting the properties of this compound, providing you with the knowledge to select the most appropriate computational strategy for your research needs.

A Tale of Two Methods: Hartree-Fock vs. Density Functional Theory

The choice of computational method is a critical first step in any modeling study. Here, we delve into the theoretical foundations, strengths, and limitations of HF and DFT.

The venerable Hartree-Fock (HF) Method

The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6][7] In essence, it treats each electron as moving in the average field created by all other electrons, neglecting the instantaneous electron-electron correlation.

  • Strengths:

    • Simplicity and Computational Efficiency: HF calculations are generally less computationally demanding than more sophisticated methods, making them suitable for larger molecules or high-throughput screening.

    • Good Starting Point: The results of HF calculations often serve as a good initial guess for more advanced computational methods.

  • Weaknesses:

    • Neglect of Electron Correlation: The primary drawback of the HF method is its failure to account for electron correlation, the intricate dance of electrons avoiding each other due to their mutual repulsion. This can lead to inaccuracies in predicted properties, particularly those sensitive to electron distribution.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has revolutionized computational chemistry by offering a balance between accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy of a system. The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation.

  • Strengths:

    • Inclusion of Electron Correlation: DFT methods explicitly include electron correlation through the exchange-correlation functional, leading to significantly more accurate predictions of molecular properties compared to HF.

    • Versatility: A wide array of exchange-correlation functionals are available, allowing researchers to choose one that is best suited for their specific application. For halogenated phenols, hybrid functionals like B3LYP and M06-2X are often good choices.

  • Weaknesses:

    • Approximation of the Exchange-Correlation Functional: The exact form of the exchange-correlation functional is unknown and must be approximated. The accuracy of a DFT calculation is therefore dependent on the quality of the chosen functional.

    • Potential for Self-Interaction Error: Some functionals can suffer from self-interaction error, where an electron incorrectly interacts with itself. This can be problematic for certain types of calculations.

The Importance of a Good Foundation: Basis Sets

Both HF and DFT methods require the use of a basis set, a set of mathematical functions used to construct the molecular orbitals. The choice of basis set can have a significant impact on the accuracy of the calculation. For molecules containing halogens like chlorine and fluorine, it is crucial to use a basis set that can accurately describe the electron distribution around these electronegative atoms. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ are generally recommended. The inclusion of diffuse functions (indicated by + or aug-) is important for describing the lone pairs of electrons on the halogens and the oxygen of the hydroxyl group, while polarization functions (d,p) allow for more flexibility in describing the shape of the molecular orbitals.

A Head-to-Head Comparison: Predicting the Properties of this compound

To provide a tangible comparison of HF and DFT methods, we will now present a hypothetical comparative analysis of their performance in predicting key properties of this compound. These predicted values would ideally be compared against experimental data.

Molecular Geometry: The Foundation of All Else

The first step in any computational study is to determine the molecule's equilibrium geometry. The table below presents a hypothetical comparison of key bond lengths and angles in this compound calculated using HF and DFT (with the B3LYP functional) and the 6-311++G(d,p) basis set.

ParameterExperimental ValueHF/6-311++G(d,p)B3LYP/6-311++G(d,p)
C-Cl Bond Length (Å)ValueCalculated ValueCalculated Value
C-F Bond Length (Å)ValueCalculated ValueCalculated Value
O-H Bond Length (Å)ValueCalculated ValueCalculated Value
C-O-H Bond Angle (°)ValueCalculated ValueCalculated Value

Note: As no dedicated experimental geometry data for this compound was found, these would be the values to obtain from experimental techniques like X-ray crystallography or microwave spectroscopy.

Generally, DFT methods like B3LYP are expected to provide geometries that are in better agreement with experimental data than HF due to the inclusion of electron correlation.

Vibrational Frequencies: The Molecular Fingerprint

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a unique fingerprint of a molecule. Computational methods can predict the vibrational frequencies and their corresponding IR intensities, allowing for a direct comparison with experimental spectra. A study on the related molecule 3-chloro-5-methoxyphenol demonstrated good agreement between DFT-calculated and experimental vibrational frequencies.[8]

Vibrational ModeExperimental Frequency (cm⁻¹)HF/6-311++G(d,p) (Scaled)B3LYP/6-311++G(d,p) (Scaled)
O-H Stretch~3600Calculated ValueCalculated Value
C-Cl Stretch~700-800Calculated ValueCalculated Value
C-F Stretch~1200-1300Calculated ValueCalculated Value

Note: It is common practice to scale calculated vibrational frequencies by an empirical factor to account for anharmonicity and other systematic errors. The scaling factor is method- and basis-set-dependent.

NMR Spectra: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each nucleus.

AtomExperimental Chemical Shift (ppm)HF/6-311++G(d,p)B3LYP/6-311++G(d,p)
¹H (OH)ValueCalculated ValueCalculated Value
¹³C (C-Cl)ValueCalculated ValueCalculated Value
¹³C (C-F)ValueCalculated ValueCalculated Value

Note: Experimental ¹H NMR data for this compound is available.[9] Calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (TMS). DFT methods, particularly with specialized functionals, have shown high accuracy in predicting NMR chemical shifts.[2][3][10]

Electronic Properties and UV-Vis Spectra: Probing the Frontier Orbitals

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the molecule's chemical stability and the energy of its lowest-energy electronic excitation.

Time-Dependent DFT (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.[11][12][13][14][15]

PropertyHF/6-311++G(d,p)B3LYP/6-311++G(d,p)
HOMO Energy (eV)Calculated ValueCalculated Value
LUMO Energy (eV)Calculated ValueCalculated Value
HOMO-LUMO Gap (eV)Calculated ValueCalculated Value
λ_max (nm) (TD-DFT)N/ACalculated Value

From Theory to Practice: Detailed Computational Protocols

To empower researchers to apply these methods, we provide detailed, step-by-step protocols for performing these calculations using the popular Gaussian and ORCA software packages.

Workflow for Computational Analysis

The general workflow for the computational analysis of this compound is as follows:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Build this compound Structure (e.g., in Avogadro) input_file Create Input File (Method, Basis Set, Job Type) mol_structure->input_file geom_opt Geometry Optimization input_file->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_analysis Analyze Molecular Geometry geom_opt->geom_analysis nmr_calc NMR Chemical Shift Calculation freq_calc->nmr_calc vib_analysis Analyze Vibrational Frequencies freq_calc->vib_analysis tddft_calc TD-DFT for UV-Vis Spectrum nmr_calc->tddft_calc nmr_analysis Compare Calculated and Experimental NMR Spectra nmr_calc->nmr_analysis uv_analysis Analyze Electronic Transitions and UV-Vis Spectrum tddft_calc->uv_analysis

Caption: A general workflow for the computational analysis of this compound.

Protocol 1: Geometry Optimization and Frequency Calculation with Gaussian

This protocol describes how to perform a geometry optimization followed by a frequency calculation using the Gaussian software package.[1][16][17][18][19]

  • Build the Molecule: Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro.

  • Create the Input File: Create a text file with a .gjf or .com extension with the following content:

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output: The output file (.log or .out) will contain the optimized geometry, vibrational frequencies, and other calculated properties. Ensure that the frequency calculation yields no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.

Protocol 2: NMR and UV-Vis Spectra Prediction with ORCA

This protocol outlines the prediction of NMR and UV-Vis spectra using the free and powerful ORCA software package.[20][21][22][23][24]

  • Optimized Geometry: Use the optimized coordinates from the previous calculation.

  • Create the Input File for NMR:

  • Create the Input File for UV-Vis (TD-DFT):

  • Run the Calculations: Execute the ORCA calculations.

  • Analyze the Output: The output files will contain the calculated NMR chemical shifts and the electronic transition energies and oscillator strengths for the UV-Vis spectrum.

G cluster_mol Molecular System cluster_methods Computational Methods cluster_properties Predicted Properties molecule This compound hf Hartree-Fock (HF) molecule->hf dft Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) molecule->dft geometry Molecular Geometry hf->geometry vibrations Vibrational Frequencies (IR) hf->vibrations nmr NMR Chemical Shifts hf->nmr dft->geometry dft->vibrations dft->nmr uv_vis UV-Vis Spectrum (TD-DFT) dft->uv_vis

Caption: Relationship between the molecular system, computational methods, and predicted properties.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the computational modeling of this compound, comparing the performance of Hartree-Fock and Density Functional Theory methods. While HF can provide a reasonable starting point, DFT, with an appropriate choice of functional and basis set, offers a more accurate and reliable approach for predicting a wide range of molecular properties, from geometry and vibrational spectra to NMR and UV-Vis spectra.

The protocols provided herein offer a practical starting point for researchers to embark on their own in silico investigations of this and other related molecules. Future work could involve exploring the effects of different solvents on the properties of this compound using implicit or explicit solvent models, investigating its reactivity through the calculation of reaction pathways, and modeling its interactions with biological targets to aid in drug discovery efforts. The continued synergy between computational and experimental chemistry will undoubtedly lead to a deeper understanding of the fascinating world of molecular science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of reactive and hazardous compounds like 3-Chloro-4-fluorophenol is a critical, non-negotiable aspect of laboratory protocol. This guide moves beyond simple checklists to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring the safety of personnel and compliance with regulatory standards. The causality behind each step is emphasized, building a system of protocols rooted in scientific integrity.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is not merely a chemical reagent; it is a multi-faceted hazard that must be respected. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[1] Furthermore, its high toxicity to aquatic life with long-lasting effects necessitates stringent containment to prevent environmental release.

The primary disposal challenge stems from its halogenated nature. During combustion, which is the preferred disposal method, it can produce highly toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[2][3] Therefore, the disposal methodology must account for the safe neutralization of these byproducts.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, establishing a robust safety perimeter is essential. All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]

  • Hand Protection : Wear nitrile or neoprene gloves. Given the compound's corrosive nature, a single pair of gloves may not be sufficient for prolonged contact. Double-gloving is a prudent measure.

  • Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are mandatory to protect against splashes that can cause severe eye damage.[1][2]

  • Body Protection : A chemically resistant lab coat, buttoned completely, is required. For significant quantities or when cleaning spills, a chemically impervious apron is also recommended.

  • Respiratory Protection : While working in a fume hood should be sufficient, if dusts are generated or ventilation is compromised, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[1]

Waste Segregation & Containment Protocol

The principle of "cradle-to-grave" control of chemical waste begins with meticulous segregation at the point of generation.[4] As a halogenated organic compound, this compound waste must never be mixed with non-halogenated solvent waste.[5][6] This is a critical step because mixed waste streams complicate the incineration process and can lead to regulatory non-compliance.

Step-by-Step Containment Procedure:

  • Select a Compatible Container : Use a clearly marked, leak-proof container designated for "Halogenated Organic Waste."[7] High-density polyethylene (HDPE) containers are a suitable choice. If the original reagent bottle is available and in good condition, it can be used.[8]

  • Proper Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and a full list of its contents, including "this compound" and any solvents used.[8]

  • Maintain a Closed System : Except when adding waste, the container must be kept tightly sealed at all times.[8][9] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment : Store the waste container in a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[7] This is especially important for liquid waste.

Disposal Decision Workflow

The specific form of the this compound waste dictates the precise handling and packaging protocol. The following workflow provides a logical pathway for managing different waste streams.

G Disposal Workflow for this compound A Identify Waste Form B Pure Solid or Concentrated Liquid A->B C Dilute Aqueous Solution (e.g., Rinsate) A->C D Contaminated Labware (Glassware, Pipette Tips) A->D E Spill Debris (Absorbent Material) A->E F Segregate as HALOGENATED WASTE B->F C->F G Triple-rinse with appropriate solvent. Collect all rinsate. D->G Decontaminate H Place solid debris in sealed, labeled bag or container. E->H I Package in sealed, labeled, compatible waste container. F->I G->F Collected Rinsate H->I J Arrange pickup by licensed environmental services company. I->J K Final Disposal: High-Temperature Incineration with Afterburner and Scrubber J->K

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

Procedure A: Management of Unused Reagent and Contaminated Solutions

This procedure applies to the pure chemical, reaction residues, and solutions used for rinsing.

  • Transfer Waste : Carefully transfer the chemical waste into the designated "Halogenated Organic Waste" container. Use a funnel for liquids to prevent spills.

  • Seal and Store : Tightly cap the container and clean any external contamination. Store it in a designated satellite accumulation area, segregated from incompatible materials (e.g., strong oxidizing agents, bases).[3][8][10]

  • Request Pickup : Once the container is full or has been in storage for the maximum allowed time per institutional and local regulations, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed disposal company.[8]

Procedure B: Decontamination of Contaminated Labware
  • Initial Rinse : Rinse the contaminated glassware or equipment three times with a suitable solvent (e.g., acetone or ethanol). This rinsing must be performed in a fume hood.

  • Collect Rinsate : Every drop of this rinsate is considered hazardous waste. Collect all rinsate in your "Halogenated Organic Waste" container.

  • Final Cleaning : After the solvent rinse, the labware can typically be washed using standard laboratory detergents.

Procedure C: Small Spill Management
  • Evacuate and Secure : Ensure all non-essential personnel evacuate the immediate area. Restrict access and ensure ventilation is adequate.[11]

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[6] For solid spills, carefully sweep up the material, avoiding dust generation.[2][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Debris : Place all contaminated absorbent material and cleaning debris into a heavy-duty plastic bag or a separate, sealed waste container.[11]

  • Label and Dispose : Label the container as "Spill Debris: this compound" and manage it as halogenated hazardous waste for professional disposal.

  • Decontaminate Area : Clean the spill area with a detergent and water solution, collecting the cleaning water as hazardous waste if necessary.

The Imperative of Professional Disposal

Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash.[11][12] The only acceptable and legally compliant method of final disposal is through a licensed and approved hazardous waste disposal company.[2][13] These companies utilize high-temperature chemical incinerators equipped with afterburners and scrubbers.[13] This technology is essential to break down the halogenated phenol into its constituent elements and to "scrub" the resulting acid gases (HCl, HF) from the exhaust, preventing their release into the atmosphere.

As laboratory professionals, our responsibility extends beyond discovery and innovation. By adhering to these rigorous disposal protocols, we uphold our commitment to safety, protect our environment, and ensure our work is conducted with the highest degree of scientific and ethical integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-fluorophenol
Reactant of Route 2
3-Chloro-4-fluorophenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。